molecular formula C5H13NO B1522573 (S)-3-Amino-2-methylbutan-2-OL CAS No. 74608-26-7

(S)-3-Amino-2-methylbutan-2-OL

Cat. No.: B1522573
CAS No.: 74608-26-7
M. Wt: 103.16 g/mol
InChI Key: OVKDLPZRDQTOJW-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-Amino-2-methylbutan-2-OL is a useful research compound. Its molecular formula is C5H13NO and its molecular weight is 103.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-3-Amino-2-methylbutan-2-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-Amino-2-methylbutan-2-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-amino-2-methylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-4(6)5(2,3)7/h4,7H,6H2,1-3H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKDLPZRDQTOJW-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(C)(C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(S)-3-Amino-2-methylbutan-2-ol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This in-depth technical guide provides a comprehensive overview of the core physical properties of (S)-3-Amino-2-methylbutan-2-ol, a chiral amino alcohol with significant applications in pharmaceutical and organic synthesis.[1] This document details its key physicochemical characteristics, outlines experimental protocols for their determination, and discusses the implications of these properties for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of (S)-3-Amino-2-methylbutan-2-ol

(S)-3-Amino-2-methylbutan-2-ol is a chiral amino alcohol that serves as a vital intermediate in the synthesis of various biologically active molecules.[1] Its significance stems from its asymmetric carbon center, which imparts optical activity, a crucial feature in the development of stereospecific pharmaceuticals.[1] A thorough understanding of its physical properties is fundamental to its effective application in synthetic chemistry and drug design.

Core Physicochemical Properties

The physical and chemical properties of (S)-3-Amino-2-methylbutan-2-ol dictate its behavior in various experimental and industrial settings. A summary of these properties is presented below.

PropertyValueSource
Molecular Formula C5H13NO[2][3][4]
Molecular Weight 103.16 g/mol [2][3]
Appearance Colorless liquid[1]
Boiling Point Approximately 180 °C[1]
Density Approximately 0.9 g/cm³[1]
Solubility Soluble in water and polar organic solvents[1]

In-depth Analysis:

  • Molecular Structure and Weight: With a molecular formula of C5H13NO and a molecular weight of 103.16 g/mol , this compound is a relatively small and simple chiral building block.[2][3] Its structure contains both an amino and a hydroxyl group, contributing to its reactivity and physical properties.[1]

  • Physical State and Appearance: At room temperature, (S)-3-Amino-2-methylbutan-2-ol exists as a colorless liquid.[1] Some sources suggest a melting point is not well-defined due to its liquid state at ambient temperatures.[1]

  • Boiling Point & Stability: The boiling point is approximately 180 °C.[1] While generally stable under standard conditions, it is sensitive to strong acids and bases.[1]

  • Density and Solubility: With a density of about 0.9 g/cm³, it is slightly less dense than water.[1] Its solubility in water and polar organic solvents is a key characteristic, facilitating its use in a variety of reaction media.[1]

Experimental Workflows for Property Verification

Accurate determination of physical properties is critical for quality control and process optimization. The following section details standardized methodologies for key physical property measurements.

3.1. Boiling Point Determination

Causality: The boiling point is a fundamental property that informs purification strategies, such as distillation, and indicates the compound's volatility.

boiling_point_workflow cluster_setup Apparatus Setup cluster_procedure Measurement Procedure cluster_validation Data Validation A Assemble Distillation Apparatus B Insert Calibrated Thermometer A->B C Place Sample in Distillation Flask B->C D Heat Sample Gently C->D E Record Temperature at First Drop of Distillate D->E F Record Temperature Range During Distillation E->F G Compare with Literature Value F->G

Caption: A generalized workflow for the determination of boiling point.

3.2. Density Measurement

Causality: Density is an important parameter for solvent selection, reaction volume calculations, and material transfer processes.

density_measurement_workflow cluster_prep Preparation cluster_measurement Measurement cluster_calc Calculation A Calibrate Pycnometer B Equilibrate Sample to Known Temperature A->B C Weigh Empty Pycnometer B->C D Fill Pycnometer with Sample C->D E Weigh Filled Pycnometer D->E F Calculate Density (mass/volume) E->F

Caption: A standard procedure for measuring the density of a liquid.

Spectroscopic and Chromatographic Characterization

Spectroscopic and chromatographic techniques are essential for confirming the structure and purity of (S)-3-Amino-2-methylbutan-2-ol.

4.1. Spectroscopic Analysis
  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum would be expected to show characteristic absorption bands for the O-H and N-H stretching vibrations.

  • Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.[5]

The general workflow for such analyses involves sample preparation, data acquisition using the respective instrument, and subsequent spectral interpretation.[5]

Logical Relationships in Application

The physical properties of (S)-3-Amino-2-methylbutan-2-ol are directly linked to its utility in various applications, particularly in the synthesis of more complex molecules.

logical_relationships cluster_properties Physical Properties cluster_applications Applications A Chirality & Optical Activity D Pharmaceutical Synthesis A->D B Solubility E Organic Synthesis Intermediate B->E C Reactivity (Amino & Hydroxyl Groups) C->E E->D

Caption: The interplay between physical properties and applications.

Conclusion

This technical guide has synthesized the key physical properties of (S)-3-Amino-2-methylbutan-2-ol, providing a foundational understanding for its application in research and development. The presented data and experimental workflows are intended to equip scientists with the necessary information for the effective and safe handling, characterization, and utilization of this important chiral building block.

References
  • EvitaChem. (S)-3-Amino-3-methylbutan-2-ol.
  • ChemBK. DL-3-Methyl-2-butanol.
  • Wikipedia. 3-Methyl-2-butanol.
  • Chemchart. 3-amino-2-methylbutan-2-ol (6291-17-4).
  • PubChem. 3-Amino-3-methylbutan-2-ol. Retrieved from [Link]

  • PubChem. (S)-3-Amino-2-methylbutan-2-OL. Retrieved from [Link]

  • Guidechem. 3-amino-2-methyl-butan-2-ol 6291-17-4 wiki.
  • Sigma-Aldrich. 3-Methyl-2-butanol 98 598-75-4.
  • Benchchem. A Comparative Spectroscopic Analysis of 2-Methyl-3-(methylamino)butan-2-ol and Its Analogs.
  • Doc Brown's Chemistry. 1H and 13C NMR spectra of 2-methylbutan-2-ol (2-methyl-2-butanol).
  • ChemicalBook. 3-METHYL-2-BUTANOL(598-75-4) 1H NMR spectrum.
  • Chegg. Solved This is the NMR and IR for 2-methylbutan-2-ol. Label.

Sources

An In-Depth Technical Guide to the Synthesis of Enantiopure (S)-3-Amino-2-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Amino Alcohols

Enantiomerically pure vicinal amino alcohols are pivotal structural motifs in a vast array of biologically active molecules and are indispensable building blocks in modern asymmetric synthesis. Among these, (S)-3-Amino-2-methylbutan-2-ol, a chiral amino alcohol, holds significant value as an intermediate in the development of novel therapeutics and as a ligand in asymmetric catalysis.[1][2] Its specific stereochemistry is crucial for its biological activity and its efficacy as a chiral directing group. This guide provides a comprehensive overview of the principal strategies for obtaining enantiopure (S)-3-Amino-2-methylbutan-2-ol, offering field-proven insights into the causality behind experimental choices and detailed, actionable protocols for researchers, scientists, and drug development professionals.

Strategic Approaches to Enantiopure (S)-3-Amino-2-methylbutan-2-ol

The synthesis of a single enantiomer of a chiral molecule like (S)-3-Amino-2-methylbutan-2-ol necessitates a stereocontrolled approach. The primary strategies employed can be broadly categorized into three main pathways:

  • Asymmetric Synthesis from a Prochiral Precursor: This elegant approach involves the direct conversion of an achiral starting material into the desired chiral product using a chiral catalyst or reagent.

  • Chiral Resolution of a Racemic Mixture: This classical method involves the synthesis of a racemic mixture of the target molecule, followed by the separation of the two enantiomers.

  • Enzymatic Kinetic Resolution: This biocatalytic method utilizes the high stereoselectivity of enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.

The choice of strategy is often dictated by factors such as the desired scale of the synthesis, cost of reagents and catalysts, and the required level of enantiomeric purity.

Strategy 1: Asymmetric Synthesis via Reduction of a Prochiral Ketone

The most direct route to (S)-3-Amino-2-methylbutan-2-ol is the asymmetric reduction of a suitable prochiral ketone precursor. This approach is highly efficient as it avoids the formation of the unwanted enantiomer. A common precursor is 3-(protected-amino)-3-methyl-2-butanone. The protecting group on the nitrogen atom is crucial to prevent interference with the reduction catalyst and to enhance the solubility of the substrate in organic solvents.

Core Principle: Enantioselective Hydride Transfer

Asymmetric reduction hinges on the use of a chiral catalyst that creates a chiral environment around the ketone's carbonyl group. This steric and electronic influence forces the hydride reducing agent to attack the carbonyl from a specific face, leading to the preferential formation of one enantiomer of the alcohol.

A widely employed and reliable method for this transformation is the use of chiral oxazaborolidine catalysts, often in conjunction with a borane source.[3] These catalysts, derived from chiral amino alcohols, form a complex with the borane and the ketone, facilitating a highly stereoselective hydride transfer.

Prochiral_Ketone 3-(Protected-Amino)-3-methyl-2-butanone Transition_State Diastereomeric Transition State Prochiral_Ketone->Transition_State Chiral_Catalyst Chiral Oxazaborolidine Catalyst + Borane Source Chiral_Catalyst->Transition_State Product (S)-3-(Protected-Amino)-2-methylbutan-2-ol Transition_State->Product Deprotection Deprotection Product->Deprotection Final_Product (S)-3-Amino-2-methylbutan-2-ol Deprotection->Final_Product

Figure 1: Asymmetric Reduction Workflow.
Experimental Protocol: Asymmetric Reduction

This protocol is a representative procedure adapted from established methods for the asymmetric reduction of aminoketones.

Step 1: Preparation of the N-Protected Aminoketone (e.g., N-Boc)

  • To a solution of 3-amino-3-methyl-2-butanone hydrochloride in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine to neutralize the hydrochloride salt.

  • To the resulting solution, add di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work up the reaction mixture by washing with aqueous solutions to remove salts and excess reagents.

  • Purify the crude product by flash column chromatography to obtain pure N-Boc-3-amino-3-methyl-2-butanone.

Step 2: Asymmetric Reduction

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral oxazaborolidine catalyst (e.g., (R)-2-methyl-CBS-oxazaborolidine) in an anhydrous solvent such as tetrahydrofuran (THF).

  • Cool the solution to the recommended temperature (e.g., 0 °C or -20 °C) and slowly add a solution of borane-dimethyl sulfide complex (BMS) or another suitable borane source.

  • After stirring for a short period to allow for complex formation, add a solution of the N-Boc-3-amino-3-methyl-2-butanone in anhydrous THF dropwise.

  • Maintain the reaction at the specified temperature and monitor its progress by TLC or HPLC.

  • Upon completion, quench the reaction by the slow addition of methanol.

  • Allow the mixture to warm to room temperature and then acidify with aqueous HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Step 3: Deprotection

  • Dissolve the purified N-Boc protected amino alcohol in a suitable solvent (e.g., dichloromethane or dioxane).

  • Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, and stir at room temperature.

  • Monitor the reaction for the removal of the Boc group.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a base and extract the final product, or isolate it as its hydrochloride salt.

Parameter Asymmetric Reduction
Precursor 3-(Protected-Amino)-3-methyl-2-butanone
Typical Yield 70-90%
Enantiomeric Excess (e.e.) >95%
Key Reagents Chiral Catalyst (e.g., CBS), Borane Source
Advantages High enantioselectivity, direct route
Disadvantages Cost of chiral catalyst, requires protecting groups

Strategy 2: Chiral Resolution of Racemic 3-Amino-2-methylbutan-2-ol

Chiral resolution is a robust and scalable method for obtaining enantiopure compounds. This strategy involves the preparation of the racemic amino alcohol, which is then reacted with a chiral resolving agent to form a mixture of diastereomeric salts. Due to their different physical properties, these diastereomers can be separated, typically by fractional crystallization.

Core Principle: Diastereomer Formation and Separation

The basic amino group of 3-amino-2-methylbutan-2-ol allows it to react with a chiral acid to form diastereomeric ammonium salts. For the synthesis of the (S)-enantiomer, a chiral acid such as L-(+)-tartaric acid is often employed. The (S)-amino alcohol will form a salt with the L-tartaric acid, and the (R)-amino alcohol will form a different diastereomeric salt. One of these salts will be less soluble in a given solvent system and will preferentially crystallize, allowing for its separation.

Racemic_Amine Racemic (R/S)-3-Amino-2-methylbutan-2-ol Diastereomers Mixture of Diastereomeric Salts ((S,L) and (R,L)) Racemic_Amine->Diastereomers Chiral_Acid Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) Chiral_Acid->Diastereomers Crystallization Fractional Crystallization Diastereomers->Crystallization Separated_Salt Insoluble Diastereomeric Salt ((S,L)-salt) Crystallization->Separated_Salt Liberation Basification Separated_Salt->Liberation Final_Product Enantiopure (S)-3-Amino-2-methylbutan-2-ol Liberation->Final_Product

Figure 2: Chiral Resolution Workflow.
Experimental Protocol: Chiral Resolution with L-(+)-Tartaric Acid

This protocol is based on general procedures for the resolution of racemic amino alcohols.[4]

Step 1: Synthesis of Racemic 3-Amino-2-methylbutan-2-ol

  • The racemic amino alcohol can be prepared by the reduction of 3-methyl-2-butanone oxime or by other standard methods for the synthesis of amino alcohols.[1]

Step 2: Diastereomeric Salt Formation and Crystallization

  • Dissolve the racemic 3-amino-2-methylbutan-2-ol in a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in the same solvent, heating gently if necessary.

  • Slowly add the tartaric acid solution to the amino alcohol solution with stirring.

  • Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization.

  • Collect the precipitated crystals by filtration and wash them with a small amount of the cold solvent. The crystals should be enriched in the (S,L)-diastereomeric salt.

  • The enantiomeric purity of the salt can be improved by recrystallization from the same solvent system.

Step 3: Liberation of the Free Amine

  • Dissolve the recrystallized diastereomeric salt in water.

  • Add a strong base, such as sodium hydroxide or potassium hydroxide, to the solution until the pH is basic (pH > 10).

  • This will liberate the free (S)-3-amino-2-methylbutan-2-ol from its salt.

  • Extract the aqueous solution with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the enantiopure (S)-3-amino-2-methylbutan-2-ol.

Parameter Chiral Resolution
Precursor Racemic 3-Amino-2-methylbutan-2-ol
Typical Yield <50% (per enantiomer)
Enantiomeric Excess (e.e.) >98% after recrystallization
Key Reagents Chiral Resolving Agent (e.g., Tartaric Acid)
Advantages Scalable, uses inexpensive resolving agents
Disadvantages Theoretical maximum yield is 50%, can be labor-intensive

Strategy 3: Enzymatic Kinetic Resolution

Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral compounds. Lipases are commonly used enzymes for the kinetic resolution of racemic alcohols and amines.[5]

Core Principle: Enantioselective Enzymatic Acylation

In a kinetic resolution, a chiral catalyst (in this case, an enzyme) reacts at a faster rate with one enantiomer of a racemic mixture than the other. For a racemic amino alcohol, a lipase can be used to selectively acylate one of the enantiomers, leaving the other unreacted. By stopping the reaction at approximately 50% conversion, one can isolate both the acylated product and the unreacted starting material in high enantiomeric excess.

Racemic_Amine Racemic (R/S)-3-Amino-2-methylbutan-2-ol Reaction Enantioselective Acylation Racemic_Amine->Reaction Enzyme Lipase + Acyl Donor Enzyme->Reaction Mixture Mixture of: (S)-3-Amino-2-methylbutan-2-ol and (R)-N-Acyl-3-amino-2-methylbutan-2-ol Reaction->Mixture Separation Chromatographic Separation Mixture->Separation Final_Product Enantiopure (S)-3-Amino-2-methylbutan-2-ol Separation->Final_Product

Figure 3: Enzymatic Kinetic Resolution Workflow.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol is a general procedure for the enzymatic resolution of amino alcohols.[6]

  • To a solution of racemic 3-amino-2-methylbutan-2-ol in a suitable organic solvent (e.g., toluene or tert-butyl methyl ether), add an acyl donor (e.g., ethyl acetate or vinyl acetate).

  • Add the lipase catalyst (e.g., immobilized Candida antarctica lipase B, Novozym 435).

  • Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC or GC until approximately 50% conversion is achieved.

  • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted (S)-3-amino-2-methylbutan-2-ol from the acylated (R)-enantiomer by flash column chromatography.

Parameter Enzymatic Kinetic Resolution
Precursor Racemic 3-Amino-2-methylbutan-2-ol
Typical Yield <50% (per enantiomer)
Enantiomeric Excess (e.e.) >99%
Key Reagents Lipase, Acyl Donor
Advantages High enantioselectivity, mild reaction conditions, environmentally friendly
Disadvantages Theoretical maximum yield is 50%, requires careful monitoring

Conclusion and Future Outlook

The synthesis of enantiopure (S)-3-Amino-2-methylbutan-2-ol can be successfully achieved through several strategic approaches. Asymmetric synthesis offers the most direct and atom-economical route, while chiral resolution remains a robust and scalable option, particularly for large-scale production. Enzymatic methods provide a green and highly selective alternative that aligns with the growing demand for sustainable chemical manufacturing.

The selection of the optimal synthetic route will depend on the specific requirements of the researcher or organization, balancing factors such as cost, scale, and desired purity. As the demand for enantiopure chiral building blocks continues to grow, further advancements in catalytic asymmetric methods and biocatalysis are expected to provide even more efficient and sustainable pathways to valuable molecules like (S)-3-Amino-2-methylbutan-2-ol.

References

  • Itsuno, S., Nakano, M., Miyazaki, K., Masuda, H., Ito, K., Hirao, A., & Nakahama, S. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 2039-2044.
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  • Morán, C., Infante, M. R., & Clapés, P. (2001). Synthesis of glycero amino acid-based surfactants. Part 2. Lipase-catalysed synthesis of 1-O-lauroyl-rac-glycero-3-O-(Nα-acetyl-L-amino acid) and 1,2-di-O-lauroyl-rac-glycero-3-O-(Nα-acetyl-L-amino acid) derivatives. Journal of the Chemical Society, Perkin Transactions 1, (1), 63-71.
  • Google Patents. (2010). Preparation method of chiral compound S-(+)- and R-(-)-2-aminobutanol. CN101863779A.
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  • Fitz, M., Lundell, K., Fülöp, F., & Kanerva, L. T. (2006). Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. Tetrahedron: Asymmetry, 17(7), 1129-1134.
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The Cornerstone of Chiral Drug Design: A Technical Guide to (S)-3-Amino-2-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher and drug development professional, the pursuit of enantiomerically pure building blocks is a foundational pillar of modern medicinal chemistry. Among these, chiral 1,2-amino alcohols stand out as privileged scaffolds, frequently forming the structural core of highly active pharmaceutical agents. This guide provides an in-depth technical overview of (S)-3-Amino-2-methylbutan-2-ol , a versatile and high-value chiral intermediate, focusing on its identification, synthesis, and critical role in the development of targeted therapeutics.

Core Identifiers and Physicochemical Properties

Precise identification is paramount for regulatory compliance and reproducible science. (S)-3-Amino-2-methylbutan-2-ol is distinguished by a unique set of identifiers and properties that dictate its handling, reactivity, and analytical characterization.

The chirality of this molecule, centered at the carbon atom bearing the amino group, is its most critical feature, driving its utility in stereoselective synthesis and its specific interactions with biological targets. While many physical properties are calculated, they provide a reliable profile for experimental design.

Table 1: Core Identifiers and Physicochemical Properties

Identifier/PropertyValueSource
CAS Number 74608-26-7[1]
IUPAC Name (3S)-3-amino-2-methylbutan-2-ol[1]
Molecular Formula C₅H₁₃NO[1]
Molecular Weight 103.16 g/mol [1]
Canonical SMILES CN[1]
Appearance Colorless liquid (Predicted)EvitaChem[2]
Solubility Soluble in water and polar organic solventsEvitaChem[2]
Density (Computed) ~0.91 g/cm³EvitaChem[2]
Boiling Point (Computed) 142.8 - 155.6 °CChemchart[2]
Melting Point (Computed) -12.9 °CChemchart[2]
XLogP3-AA (Computed) -0.3[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 2[1]

Strategic Synthesis and Purification: Achieving Enantiopurity

The synthesis of (S)-3-Amino-2-methylbutan-2-ol is a challenge centered on controlling stereochemistry. The primary industrial strategies involve either the stereoselective synthesis from a chiral precursor or the resolution of a racemic mixture. The choice of route is a critical decision based on cost, scalability, and available technologies.

Synthetic Strategies Overview

Several robust methods exist for generating chiral amino alcohols:

  • Chiral Pool Synthesis: This classic approach utilizes readily available, enantiopure starting materials, such as natural amino acids. For instance, a chiral amino acid can be reduced to its corresponding amino alcohol, directly transferring the inherent chirality to the product.[3] This method is advantageous due to the high optical purity of the starting materials.[3]

  • Asymmetric Synthesis: Modern catalytic methods offer direct routes to the desired enantiomer. Asymmetric transfer hydrogenation of α-amino ketones or enzymatic reductive amination of α-hydroxy ketones are powerful techniques that can provide high enantiomeric excess (ee) with excellent efficiency.[4]

  • Chiral Resolution: This widely-used industrial method involves the separation of a racemic mixture. The racemic amino alcohol is reacted with a chiral resolving agent, typically a chiral acid like D- or L-tartaric acid, to form a pair of diastereomeric salts.[4] These salts possess different physical properties, most notably solubility, allowing for their separation by fractional crystallization.

G cluster_start Starting Materials cluster_process Resolution Process cluster_isolation Isolation & Purification racemate Racemic 3-Amino-2-methylbutan-2-ol salt_formation Diastereomeric Salt Formation (in Solvent) racemate->salt_formation chiral_acid Chiral Resolving Agent (e.g., D-Tartaric Acid) chiral_acid->salt_formation crystallization Fractional Crystallization (Exploits Solubility Difference) salt_formation->crystallization separation Filtration crystallization->separation Separates less soluble diastereomer salt liberation Liberation of Free Base (e.g., with NaOH) separation->liberation extraction Solvent Extraction liberation->extraction purification Distillation extraction->purification final_product (S)-3-Amino-2-methylbutan-2-ol (Enantiopure) purification->final_product

Caption: Workflow for Chiral Resolution.

Protocol: Representative Chiral Resolution via Diastereomeric Salt Crystallization

This protocol is an illustrative example based on established methods for resolving chiral amino alcohols and should be optimized for specific laboratory conditions.[4]

Principle: The racemic amine reacts with an enantiopure acid to form two diastereomeric salts. Due to their different three-dimensional structures, these salts have distinct solubilities in a given solvent system. The less soluble salt will preferentially crystallize, allowing for its physical separation. The free amine is then liberated from the purified salt by treatment with a base.

Step-by-Step Methodology:

  • Salt Formation:

    • In a suitable reactor, dissolve racemic 3-amino-2-methylbutan-2-ol (1.0 equivalent) in a solvent such as methanol or ethanol.

    • In a separate vessel, dissolve an equimolar amount (1.0 equivalent) of the resolving agent, for example, D-(-)-tartaric acid, in the same solvent, warming gently if necessary.

    • Slowly add the tartaric acid solution to the amino alcohol solution with constant agitation.

    • Allow the mixture to cool slowly to ambient temperature, then further cool to 0-5 °C to induce crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the filter cake with a small amount of cold solvent to remove impurities and the more soluble diastereomer.

    • Dry the crystals under vacuum. At this stage, the enantiomeric excess of the salt should be checked using a suitable analytical method (e.g., chiral HPLC). Recrystallization may be necessary to achieve the desired optical purity.

  • Liberation of the Free Amine:

    • Dissolve the purified diastereomeric salt in water.

    • Cool the aqueous solution in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH), until the pH of the solution is between 11-13.[5]

    • The free (S)-3-Amino-2-methylbutan-2-ol will separate or can be extracted from the aqueous layer.

  • Purification:

    • Extract the aqueous solution multiple times with an organic solvent like dichloromethane or ethyl acetate.

    • Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be further purified by vacuum distillation to yield the final, enantiomerically pure (S)-3-Amino-2-methylbutan-2-ol.

Application in Drug Development: A Key Intermediate for PPAR Agonists

The true value of a chiral building block is realized in its application. (S)-3-Amino-2-methylbutan-2-ol and its structural analogs are key intermediates in the synthesis of complex pharmaceutical agents. A prominent example is the development of Peroxisome Proliferator-Activated Receptor (PPAR) agonists, a class of drugs used to treat metabolic disorders like type 2 diabetes.

One such agent is Muraglitazar (BMS-298585) , a dual agonist for PPARα and PPARγ.[6][7] These receptors are nuclear hormone receptors that play a central role in regulating glucose metabolism and lipid homeostasis.[8]

  • PPARγ (gamma) activation, primarily in adipose tissue, enhances insulin sensitivity and promotes glucose uptake, leading to lower blood sugar levels.

  • PPARα (alpha) activation, mainly in the liver, stimulates the oxidation of fatty acids, which results in a reduction of circulating triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[8]

By activating both receptors, a dual agonist like Muraglitazar offers a comprehensive therapeutic approach to managing the multifaceted nature of type 2 diabetes and its associated dyslipidemia.[6] The chiral amino alcohol moiety is integral to the molecular structure that enables potent and selective binding to these PPAR targets.

cluster_receptors Biological Targets cluster_effects Therapeutic Outcomes SA (S)-3-Amino-2-methylbutan-2-ol (Chiral Building Block) Drug Muraglitazar (Dual PPARα/γ Agonist) SA->Drug Multi-step Synthesis PPARg PPARγ Receptor (Adipose Tissue) Drug->PPARg Activates PPARa PPARα Receptor (Liver) Drug->PPARa Activates Glucose Improved Insulin Sensitivity & Glucose Uptake PPARg->Glucose Leads to Lipids Decreased Triglycerides Increased HDL PPARa->Lipids Leads to

Sources

Spectroscopic Data for (S)-3-Amino-2-methylbutan-2-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral amino alcohol, (S)-3-Amino-2-methylbutan-2-ol. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy as applied to this specific molecule. The guide combines theoretical principles with practical, field-proven insights to facilitate the accurate identification, characterization, and quality control of this important chemical entity.

Introduction: The Significance of Spectroscopic Analysis in Chiral Molecules

(S)-3-Amino-2-methylbutan-2-ol is a chiral building block of significant interest in synthetic organic chemistry and pharmaceutical development. Its stereochemistry plays a crucial role in the biological activity of larger molecules into which it may be incorporated. Therefore, unambiguous confirmation of its structure and stereochemical integrity is paramount. Spectroscopic techniques, particularly NMR and IR spectroscopy, are indispensable tools for this purpose. They provide a molecular fingerprint, offering detailed information about the connectivity of atoms and the functional groups present. For chiral molecules, advanced NMR techniques can even be used to assess enantiomeric purity.

This guide will provide a detailed exposition of the expected ¹H and ¹³C NMR spectra, and the characteristic IR absorption bands for (S)-3-Amino-2-methylbutan-2-ol. It will also present robust, step-by-step protocols for acquiring high-quality spectra, emphasizing the critical experimental parameters and the rationale behind their selection.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For (S)-3-Amino-2-methylbutan-2-ol, both ¹H and ¹³C NMR are essential for structural confirmation.

Predicted ¹H NMR Spectral Data

Due to the limited availability of published experimental spectra for this specific enantiomer, the following ¹H NMR data is predicted using advanced computational algorithms. It is crucial to note that while these predictions are highly reliable, experimental verification is always recommended.

Table 1: Predicted ¹H NMR Chemical Shifts for (S)-3-Amino-2-methylbutan-2-ol

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
-CH₃ (on C2)~1.15s3H
-CH₃ (on C2)~1.18s3H
-CH₃ (on C3)~1.10d3H
-CH (on C3)~3.00q1H
-NH₂~1.5 (broad)s2H
-OH~2.0 (broad)s1H

Predicted in CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Interpretation of the ¹H NMR Spectrum:

The presence of a chiral center at C3 renders the two methyl groups on the adjacent quaternary carbon (C2) diastereotopic. This means they are in slightly different chemical environments and are therefore expected to appear as two distinct singlets (~1.15 and ~1.18 ppm) rather than a single six-proton singlet. This is a key indicator of the presence of the chiral center.

The methyl group attached to the chiral carbon (C3) is expected to appear as a doublet around 1.10 ppm due to coupling with the single proton on C3. The methine proton on C3 will, in turn, be split into a quartet by the three protons of the adjacent methyl group, appearing around 3.00 ppm.

The protons of the amine (-NH₂) and hydroxyl (-OH) groups are exchangeable and often appear as broad singlets. Their chemical shifts can be highly variable and are dependent on factors such as solvent, concentration, and temperature. Addition of D₂O will cause the -NH₂ and -OH signals to disappear, a useful technique for confirming their assignment.

Predicted ¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Chemical Shifts for (S)-3-Amino-2-methylbutan-2-ol

Carbon AssignmentPredicted Chemical Shift (ppm)
C1 (CH₃ on C2)~25
C1' (CH₃ on C2)~26
C2~72
C3~55
C4 (CH₃ on C3)~18

Predicted in CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Interpretation of the ¹³C NMR Spectrum:

Similar to the ¹H NMR, the diastereotopic nature of the two methyl groups on C2 results in two distinct signals in the ¹³C NMR spectrum (~25 and ~26 ppm). The quaternary carbon C2, being attached to an oxygen atom, is deshielded and appears downfield around 72 ppm. The chiral carbon C3, bonded to the nitrogen atom, is expected around 55 ppm. The methyl carbon attached to C3 (C4) will be the most upfield signal, appearing around 18 ppm.

Experimental Protocol for NMR Data Acquisition

The following protocol is a validated starting point for acquiring high-quality NMR spectra of (S)-3-Amino-2-methylbutan-2-ol.

Workflow for NMR Sample Preparation and Analysis

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 10-20 mg of (S)-3-Amino-2-methylbutan-2-ol directly into a clean, dry vial. The choice of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum. Chloroform-d (CDCl₃) is a good initial choice for many organic molecules.[1] For amino alcohols, which can have variable solubility, other solvents like methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) can also be considered.

    • Add approximately 0.7 mL of the chosen deuterated solvent to the vial and gently agitate to dissolve the sample completely.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

    • Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity. This is a crucial step for obtaining sharp, well-resolved peaks.

    • Acquire the ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer would be a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

    • Acquire the ¹³C NMR spectrum. As ¹³C has a low natural abundance, more scans are required. A typical experiment would involve a proton-decoupled sequence with a 45-degree pulse angle, a 2-second relaxation delay, and several hundred to a few thousand scans, depending on the sample concentration.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Perform phase and baseline correction to ensure accurate peak shapes and integrals.

    • Calibrate the chemical shift axis by setting the TMS signal to 0 ppm.

    • For the ¹H NMR spectrum, integrate the peaks to determine the relative number of protons and analyze the splitting patterns (multiplicities) to deduce proton-proton coupling information.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In the case of (S)-3-Amino-2-methylbutan-2-ol, IR spectroscopy will clearly show the presence of the amine (-NH₂) and hydroxyl (-OH) groups.

Experimental IR Spectral Data

The following IR data is for the racemic mixture, 3-Amino-3-methyl-2-butanol, obtained in the vapor phase. While the overall features are expected to be very similar for the (S)-enantiomer in a condensed phase (e.g., as a neat liquid), some shifts in peak positions and changes in peak broadening are anticipated due to intermolecular interactions like hydrogen bonding.

Table 3: Characteristic IR Absorption Bands for 3-Amino-3-methyl-2-butanol (Vapor Phase)

Wavenumber (cm⁻¹)Functional GroupVibration Type
~3400-3300O-H, N-HStretching
~2970C-HStretching
~1600N-HBending (Scissoring)
~1470C-HBending
~1370C-HBending
~1150C-OStretching
~1080C-NStretching

Data obtained from SpectraBase.

Interpretation of the IR Spectrum:

The most prominent features in the IR spectrum of an amino alcohol are the broad absorption bands in the high-frequency region (3400-3300 cm⁻¹) corresponding to the O-H and N-H stretching vibrations. In a condensed phase spectrum, these bands are typically very broad due to hydrogen bonding. Primary amines (-NH₂) characteristically show two N-H stretching bands in this region (symmetric and asymmetric stretching), which may overlap with the broad O-H stretch.[2]

The C-H stretching vibrations of the methyl and methine groups are observed around 2970 cm⁻¹. The N-H bending vibration (scissoring) for a primary amine typically appears around 1600 cm⁻¹. The C-O and C-N stretching vibrations are found in the fingerprint region, around 1150 cm⁻¹ and 1080 cm⁻¹, respectively.

Experimental Protocol for ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a convenient sampling technique for obtaining the IR spectrum of liquid samples with minimal preparation.

Workflow for ATR-FTIR Analysis

Caption: Workflow for ATR-FTIR sample preparation, data acquisition, and analysis.

Step-by-Step Methodology:

  • Instrument and Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Wipe the crystal with a soft cloth dampened with a suitable solvent, such as isopropanol, and allow it to dry completely.

    • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any contributions from the instrument and the surrounding atmosphere (e.g., CO₂ and water vapor).

  • Data Acquisition:

    • Place a small drop of neat (S)-3-Amino-2-methylbutan-2-ol directly onto the center of the ATR crystal. Only a small amount is needed to cover the crystal surface.

    • Lower the ATR press arm to ensure good contact between the liquid sample and the crystal. Apply consistent pressure for reproducible results.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

  • Data Processing and Analysis:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Analyze the resulting spectrum to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Conclusion

This technical guide has provided a detailed overview of the expected NMR and IR spectroscopic data for (S)-3-Amino-2-methylbutan-2-ol. By combining predicted NMR data with experimental IR data of the racemate and established analytical protocols, researchers and drug development professionals are equipped with the necessary information to confidently identify and characterize this chiral amino alcohol. The emphasis on the causality behind experimental choices and the detailed interpretation of spectral features aims to foster a deeper understanding of the application of these powerful analytical techniques. For definitive structural confirmation and quality assessment, it is always recommended to acquire experimental data on the specific compound of interest and compare it with the reference data provided herein.

References

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • ChemDraw. (n.d.). Revvity Signals Software. Retrieved from [Link]

  • Modgraph Consultants. (n.d.). NMRPredict Desktop. Retrieved from [Link]

  • Mestrelab Research S.L. (n.d.). Mnova NMRPredict. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Data. University of Wisconsin. Retrieved from [Link]

  • SpectraBase. (n.d.). Wiley Science Solutions. Retrieved from [Link]

  • NIST. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • nmrdb.org. (n.d.). Predict 1H NMR spectra. Retrieved from [Link]

Sources

The Strategic Utility of (S)-3-Amino-2-methylbutan-2-ol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Amino Alcohols in Medicinal Chemistry

(S)-3-Amino-2-methylbutan-2-ol is a chiral amino alcohol that has emerged as a valuable building block in the synthesis of complex molecular architectures, particularly within the pharmaceutical industry. Its structural features, comprising a stereodefined secondary amine and a tertiary alcohol on a compact hydrocarbon scaffold, offer a unique combination of functionalities for creating molecules with specific three-dimensional orientations. This guide provides a comprehensive overview of the commercial availability, key physicochemical properties, synthesis, analytical characterization, and applications of (S)-3-Amino-2-methylbutan-2-ol, with a focus on its role in the development of novel therapeutics. The strategic incorporation of such chiral synthons is paramount in modern drug design, enabling precise interactions with biological targets and optimizing pharmacokinetic and pharmacodynamic profiles. Chiral amino alcohols are integral components of many biologically active compounds, serving as key intermediates in the synthesis of drugs for a variety of therapeutic areas, including neurological disorders.[1]

Physicochemical Properties

(S)-3-Amino-2-methylbutan-2-ol, also known by its IUPAC name (3S)-3-amino-2-methylbutan-2-ol, is a colorless liquid at room temperature.[1] A thorough understanding of its physical and chemical properties is essential for its effective use in synthesis and for ensuring safe handling.

PropertyValueSource
Molecular Formula C₅H₁₃NO
Molecular Weight 103.16 g/mol
CAS Number 74608-26-7
Appearance Colorless liquid
Boiling Point Approx. 180 °C
Density Approx. 0.9 g/cm³
Solubility Soluble in water and polar organic solvents

Commercial Availability and Suppliers

(S)-3-Amino-2-methylbutan-2-ol is commercially available from a range of suppliers, catering to both research and development and larger-scale manufacturing needs. The available purity levels and quantities can vary, and it is crucial to select a supplier that can provide a certificate of analysis with detailed information on chemical and enantiomeric purity. The compound is also available as its hydrochloride salt, which may offer advantages in terms of stability and handling.

SupplierProduct NamePurity/Grades OfferedAvailable Quantities
EvitaChem (S)-3-Amino-3-methylbutan-2-olInquire for detailsInquire for details
ChemScene 3-Amino-3-methylbutan-2-ol≥97%Gram to bulk
Biosynth (R)-3-Amino-2-methyl-butan-2-ol hydrochlorideHigh purity for R&D50 mg to 1000 mg
Amadis Chemical (S)-3-AMINO-2-METHYLBUTAN-2-OLInquire for detailsInquire for details
Pharma Info Source (S)-3-Amino-2-methylbutan-2-olInquire for detailsLists multiple suppliers

It is imperative for researchers to conduct a thorough evaluation of potential suppliers, considering factors such as product quality, batch-to-batch consistency, available documentation (Certificate of Analysis, SDS), and technical support.

G cluster_0 Supplier Evaluation Workflow A Identify Potential Suppliers B Request Quotations and Samples A->B C Review Certificate of Analysis (Purity, Impurities, Enantiomeric Excess) B->C D Evaluate Supplier Documentation (SDS, Technical Data Sheets) C->D E Assess Supplier Reliability (Lead Times, Customer Service) D->E F Select Primary and Secondary Suppliers E->F

Caption: A typical workflow for the evaluation and selection of a chemical supplier.

Synthesis of (S)-3-Amino-2-methylbutan-2-ol

The enantioselective synthesis of (S)-3-Amino-2-methylbutan-2-ol is a key step in its utilization. Several synthetic strategies have been developed to access this chiral building block with high optical purity.

Asymmetric Reduction of an α-Amino Ketone

One of the most direct routes involves the asymmetric reduction of the corresponding α-amino ketone. This can be achieved using chiral reducing agents or catalytic asymmetric hydrogenation.

Conceptual Reaction Scheme:

Experimental Protocol: Asymmetric Transfer Hydrogenation (Representative)

This protocol is a generalized procedure and may require optimization for specific catalysts and equipment.

  • Catalyst Preparation: In a glovebox, a solution of a suitable chiral ruthenium or rhodium catalyst and a chiral ligand in an appropriate degassed solvent is prepared.

  • Reaction Setup: To a solution of 3-amino-3-methylbutan-2-one hydrochloride in a degassed solvent (e.g., isopropanol, which also serves as the hydrogen source), the catalyst solution is added under an inert atmosphere.

  • Reaction Execution: The reaction mixture is heated to a specified temperature (e.g., 40-60 °C) and stirred for a period of time until the reaction is complete, as monitored by techniques such as TLC, GC, or HPLC.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography or crystallization to yield the enantiomerically enriched (S)-3-Amino-2-methylbutan-2-ol.

Chiral Resolution of Racemic 3-Amino-2-methylbutan-2-ol

Another common approach is the resolution of the racemic amino alcohol.[1] This can be accomplished by forming diastereomeric salts with a chiral resolving agent, followed by separation and subsequent liberation of the desired enantiomer.

G cluster_1 Chiral Resolution Process Start Racemic 3-Amino-2-methylbutan-2-ol A Reaction with Chiral Resolving Agent (e.g., Tartaric Acid Derivative) Start->A B Formation of Diastereomeric Salts A->B C Fractional Crystallization (Separation of Diastereomers) B->C D Isolation of Desired Diastereomer C->D E Liberation of (S)-Enantiomer (e.g., Base Treatment) D->E End (S)-3-Amino-2-methylbutan-2-ol E->End

Caption: A flowchart illustrating the key steps in chiral resolution.

Quality Specifications and Analytical Methods

Ensuring the chemical and enantiomeric purity of (S)-3-Amino-2-methylbutan-2-ol is critical for its application in pharmaceutical synthesis. A comprehensive set of analytical methods should be employed for its characterization.

Determination of Enantiomeric Purity by Chiral HPLC

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for determining the enantiomeric excess (e.e.) of chiral compounds.

Experimental Protocol: Chiral HPLC Analysis (Representative)

This protocol is a general guideline and requires optimization based on the specific chiral column and HPLC system used.

  • Column Selection: A suitable chiral stationary phase is selected. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often effective for the separation of amino alcohol enantiomers.

  • Mobile Phase Preparation: A mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), is prepared. Additives such as trifluoroacetic acid (TFA) or diethylamine (DEA) may be required to improve peak shape and resolution.

  • Sample Preparation: A dilute solution of (S)-3-Amino-2-methylbutan-2-ol is prepared in the mobile phase or a compatible solvent.

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5-1.5 mL/min.

    • Column Temperature: Controlled, often at room temperature or slightly elevated.

    • Detection: UV detection at a suitable wavelength (e.g., 210-220 nm) is common.

  • Data Analysis: The retention times of the two enantiomers are determined, and the peak areas are used to calculate the enantiomeric excess.

Applications in Drug Discovery and Development

The primary application of (S)-3-Amino-2-methylbutan-2-ol lies in its use as a chiral building block for the synthesis of pharmaceutically active compounds.[1] Its stereocenter and functional groups allow for the construction of complex molecules with high stereochemical control.

While specific drug names containing this exact fragment are not readily found in publicly available literature, its structural motif is present in numerous developmental candidates and patented compounds, particularly in the area of neuroscience. For instance, it can be a precursor to more complex chiral amines and amino alcohols that are central to the pharmacophores of various CNS-active agents.

Safety and Handling

(S)-3-Amino-2-methylbutan-2-ol and its salts should be handled with appropriate safety precautions in a laboratory or manufacturing setting. While a specific Safety Data Sheet (SDS) for the (S)-enantiomer should always be consulted, information from related compounds provides general guidance.

  • Hazards: May cause skin and serious eye irritation. May cause respiratory irritation.[2]

  • Precautionary Measures:

    • Wear protective gloves, clothing, eye, and face protection.[2]

    • Use only in a well-ventilated area.[2]

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]

    • Wash skin thoroughly after handling.[2]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

Always refer to the supplier-specific Safety Data Sheet (SDS) for the most accurate and comprehensive safety information.

Conclusion

(S)-3-Amino-2-methylbutan-2-ol is a valuable and versatile chiral building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its commercial availability, coupled with established methods for its enantioselective synthesis and analysis, makes it an attractive starting material for research and development programs. A thorough understanding of its properties, suppliers, and handling requirements is essential for its successful application in the creation of novel and effective pharmaceuticals.

References

  • PubChem. (n.d.). (S)-3-Amino-2-methylbutan-2-OL. National Center for Biotechnology Information. Retrieved from [Link]

  • Fisher Scientific. (2025, December 19). Safety Data Sheet: (S)-(+)-2-Amino-3-methyl-1-butanol.
  • Amadis Chemical Company Limited. (n.d.). Product List.
  • Pharma Info Source. (n.d.). CAS 74608-26-7 suppliers.

Sources

Methodological & Application

The Strategic deployment of (S)-3-Amino-2-methylbutan-2-ol in Chiral Synthesis: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide, designed for researchers, scientists, and professionals in drug development, delves into the application of (S)-3-Amino-2-methylbutan-2-ol, a versatile chiral building block, in the realm of natural product synthesis. While direct, detailed protocols for the use of this specific amino alcohol in the total synthesis of complex natural products are not extensively documented in readily available literature, this note extrapolates its potential applications based on the well-established principles of chiral auxiliaries and asymmetric catalysis. We will explore its role in forming key stereocenters, a critical step in the synthesis of biologically active molecules.

Introduction: The Architectural Significance of (S)-3-Amino-2-methylbutan-2-ol

(S)-3-Amino-2-methylbutan-2-ol is a chiral amino alcohol distinguished by a stereogenic center at the C3 position.[1] Its structure, featuring both an amino and a hydroxyl group, allows for its versatile application as a chiral auxiliary or a precursor to chiral ligands in asymmetric synthesis. The inherent chirality of this molecule provides a powerful tool for chemists to control the three-dimensional arrangement of atoms in a target molecule, a crucial factor in determining its biological activity.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₅H₁₃NOEvitaChem
Molecular Weight103.16 g/mol EvitaChem
AppearanceColorless liquidEvitaChem
Chirality(S)-configurationEvitaChem

Core Application: A Chiral Auxiliary for Asymmetric Transformations

The primary application of chiral amino alcohols like (S)-3-Amino-2-methylbutan-2-ol in natural product synthesis is as a chiral auxiliary. A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct a chemical reaction to produce a specific stereoisomer. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.

Formation of Chiral Oxazolidinone Auxiliaries

A common strategy involves the conversion of the amino alcohol into a chiral oxazolidinone. This is typically achieved by reacting (S)-3-Amino-2-methylbutan-2-ol with a carbonylating agent, such as phosgene or a dialkyl carbonate. The resulting oxazolidinone can then be acylated to form an N-acyl oxazolidinone, which is a versatile substrate for various asymmetric reactions.

G cluster_0 Formation of Chiral Oxazolidinone Amino_Alcohol (S)-3-Amino-2-methylbutan-2-ol Oxazolidinone Chiral Oxazolidinone Amino_Alcohol->Oxazolidinone + Carbonylating_Agent Carbonylating Agent (e.g., Phosgene, Dialkyl Carbonate) Carbonylating_Agent->Oxazolidinone N_Acyl_Oxazolidinone N-Acyl Oxazolidinone Oxazolidinone->N_Acyl_Oxazolidinone + Acyl_Chloride Acyl Chloride (R-COCl) Acyl_Chloride->N_Acyl_Oxazolidinone

Caption: Formation of an N-acyl oxazolidinone from (S)-3-Amino-2-methylbutan-2-ol.

Diastereoselective Enolate Reactions

The N-acyl oxazolidinone serves as a powerful tool for controlling stereochemistry in enolate reactions, such as alkylations and aldol additions. The bulky substituent derived from the amino alcohol effectively blocks one face of the enolate, forcing the electrophile to approach from the less hindered side. This results in a high degree of diastereoselectivity.

G cluster_0 Diastereoselective Alkylation N_Acyl_Oxazolidinone N-Acyl Oxazolidinone Enolate Chiral Enolate N_Acyl_Oxazolidinone->Enolate + Base Base Base (e.g., LDA) Alkylated_Product Diastereomerically Enriched Alkylated Product Enolate->Alkylated_Product + Electrophile Electrophile Electrophile (R'-X)

Caption: General workflow for diastereoselective alkylation using a chiral oxazolidinone.

Hypothetical Application in Natural Product Synthesis: A Case Study Approach

While a specific published total synthesis of a natural product explicitly detailing the use of an (S)-3-Amino-2-methylbutan-2-ol derived auxiliary is not readily found, we can construct a hypothetical protocol based on established methodologies for similar chiral auxiliaries. Let us consider the synthesis of a hypothetical natural product fragment containing a chiral quaternary carbon center.

Protocol: Asymmetric Alkylation to Form a Quaternary Stereocenter

Objective: To synthesize a key intermediate with a chiral quaternary center using a chiral auxiliary derived from (S)-3-Amino-2-methylbutan-2-ol.

Materials:

  • Chiral N-acyl oxazolidinone (derived from (S)-3-Amino-2-methylbutan-2-ol and propionyl chloride)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA), 2.0 M in THF/heptane/ethylbenzene

  • Methyl iodide (MeI)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Enolate Formation: A solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • LDA (1.1 eq) is added dropwise via syringe, and the solution is stirred for 30 minutes at -78 °C to ensure complete enolate formation. The causality behind using a strong, non-nucleophilic base like LDA is to achieve rapid and quantitative deprotonation without competing addition to the carbonyl group.

  • Alkylation: Methyl iodide (1.5 eq) is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred for 2-4 hours, allowing the alkylation to proceed. The low temperature is crucial for maintaining the stereochemical integrity of the enolate and maximizing diastereoselectivity.

  • Quenching: The reaction is quenched by the addition of saturated aqueous NH₄Cl solution. This protonates any remaining enolate and neutralizes the strong base.

  • Work-up: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by flash column chromatography on silica gel to yield the diastereomerically enriched product. The diastereomeric ratio (d.r.) can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

Expected Outcome:

SubstrateElectrophileDiastereomeric Ratio (d.r.)Yield
N-propionyl oxazolidinoneMeI>95:5~85-95%

Note: The expected yield and d.r. are based on typical results for similar chiral oxazolidinone auxiliaries and would require experimental verification for the specific auxiliary derived from (S)-3-Amino-2-methylbutan-2-ol.

Auxiliary Cleavage

After the desired stereocenter is established, the chiral auxiliary must be removed. The choice of cleavage method depends on the desired functionality in the final product.

  • To obtain the carboxylic acid: Treatment with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) in a mixture of THF and water.

  • To obtain the primary alcohol: Reduction with a hydride reagent such as lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄).

  • To obtain the aldehyde: Reduction with a milder reducing agent, such as diisobutylaluminium hydride (DIBAL-H), followed by an oxidative workup.

The ability to cleave the auxiliary to different functional groups adds to the synthetic utility of this methodology.

Broader Implications in Asymmetric Catalysis

Beyond its use as a stoichiometric chiral auxiliary, (S)-3-Amino-2-methylbutan-2-ol can also serve as a precursor for chiral ligands in asymmetric catalysis. The amino and hydroxyl groups provide convenient handles for the synthesis of more complex ligand architectures, such as those used in transition-metal-catalyzed reactions. These catalytic approaches offer the advantage of using only a small amount of the chiral material to generate large quantities of the desired enantiomerically enriched product, making the process more atom-economical and cost-effective.

Conclusion and Future Outlook

(S)-3-Amino-2-methylbutan-2-ol represents a valuable, albeit currently under-documented, chiral building block for natural product synthesis. Its utility, primarily through the formation of chiral oxazolidinone auxiliaries, provides a reliable method for the diastereoselective formation of carbon-carbon bonds. While specific, high-profile applications in total synthesis are yet to be widely reported, the foundational principles of asymmetric synthesis strongly support its potential.

Future research in this area should focus on the systematic evaluation of auxiliaries derived from (S)-3-Amino-2-methylbutan-2-ol in a variety of asymmetric transformations and their application in the total synthesis of complex natural products. Such studies will undoubtedly solidify its position as a valuable tool in the synthetic chemist's arsenal for the construction of stereochemically rich and biologically important molecules.

References

  • PubChem. (S)-3-Amino-2-methylbutan-2-OL. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing Diastereoselectivity with (S)-3-Amino-2-methylbutan-2-ol Auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the utilization of (S)-3-Amino-2-methylbutan-2-ol as a chiral auxiliary. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges and optimize the outcomes of your diastereoselective reactions.

Introduction: The Role of (S)-3-Amino-2-methylbutan-2-ol in Asymmetric Synthesis

(S)-3-Amino-2-methylbutan-2-ol is a chiral amino alcohol valued in organic synthesis for its role as a chiral auxiliary.[1] By temporarily attaching this optically active molecule to a prochiral substrate, it creates a chiral environment that directs the stereochemical course of subsequent reactions, leading to the preferential formation of one diastereomer.[2] Its bulky tert-butyl group is particularly effective at shielding one face of the reactive intermediate, thereby enhancing facial selectivity in reactions such as enolate alkylations, aldol additions, and conjugate additions.

This guide provides practical, field-proven insights into the application of this auxiliary, focusing on troubleshooting common experimental hurdles and elucidating the principles behind achieving high diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: How do I attach the (S)-3-Amino-2-methylbutan-2-ol auxiliary to my carboxylic acid substrate?

A1: The most common method is to form an amide bond between your carboxylic acid and the amino group of the auxiliary. This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride or by using a peptide coupling agent.

  • Acid Chloride Method:

    • Convert your carboxylic acid to the corresponding acid chloride using a standard reagent like oxalyl chloride or thionyl chloride.

    • React the acid chloride with (S)-3-Amino-2-methylbutan-2-ol in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl generated.

  • Peptide Coupling Method:

    • Mix your carboxylic acid with (S)-3-Amino-2-methylbutan-2-ol.

    • Add a peptide coupling reagent (e.g., DCC, EDC, or HATU) and a base (e.g., DIPEA).

Q2: What is the general mechanism by which this auxiliary induces diastereoselectivity?

A2: The diastereoselectivity arises from the steric hindrance imposed by the bulky groups on the chiral auxiliary. After the formation of the amide, the substrate is deprotonated to form a metal enolate. The auxiliary's stereocenter and its bulky substituents force the enolate to adopt a specific conformation where one face is sterically shielded. Consequently, the electrophile preferentially attacks from the less hindered face, leading to the formation of one diastereomer in excess. The chelation of the metal cation between the enolate oxygen and the hydroxyl group of the auxiliary can further rigidify the transition state, enhancing stereocontrol.

Q3: How do I remove the (S)-3-Amino-2-methylbutan-2-ol auxiliary after the reaction?

A3: The amide bond to the auxiliary needs to be cleaved to release the chiral product. Due to the steric hindrance around the amide bond, this can be a challenging step.

  • Harsh Hydrolysis: Strong acidic (e.g., 6M HCl, reflux) or basic (e.g., 6M NaOH, reflux) conditions can cleave the amide bond, but may risk epimerization of the newly formed stereocenter or decomposition of the product.

  • Reductive Cleavage: A milder approach involves the reduction of the amide to the corresponding alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[3] The resulting alcohol can then be oxidized back to the carboxylic acid if needed.

  • Samarium(II) Iodide: For a chemoselective and mild cleavage, samarium(II) iodide (SmI₂) in the presence of an amine and water can effectively reduce the amide to an alcohol.[4][5]

Troubleshooting Guides

Diastereoselective Enolate Alkylation

This section addresses common issues encountered during the alkylation of enolates derived from substrates bearing the (S)-3-Amino-2-methylbutan-2-ol auxiliary.

Q: My diastereoselectivity is low. What are the likely causes and how can I improve it?

A: Low diastereoselectivity in enolate alkylations is a frequent challenge. Several factors can contribute to this issue.

Potential Cause Troubleshooting Steps Scientific Rationale
Incomplete Enolate Formation - Use a stronger base (e.g., LDA instead of NaHMDS).- Increase the equivalents of base (1.1-1.5 eq).- Ensure anhydrous conditions, as water will quench the base and enolate.Incomplete deprotonation leads to the presence of the starting material, which can undergo non-selective alkylation or other side reactions.
Poor Chelation Control - Change the counterion. Lithium bases (e.g., LDA, n-BuLi) are generally good for chelation.- Use a less coordinating solvent. Ethereal solvents like THF are preferred over polar aprotic solvents like DMF.A well-defined, rigid chelated transition state is crucial for high diastereoselectivity. The metal cation bridges the enolate oxygen and the auxiliary's hydroxyl group, locking the conformation.
Enolate Geometry - The geometry of the enolate (E vs. Z) can influence the stereochemical outcome. This is often controlled by the deprotonation conditions. Experiment with different bases and solvents.The relative orientation of the substituents on the enolate double bond affects the facial bias presented to the incoming electrophile.
Reaction Temperature - Perform the alkylation at a lower temperature (-78 °C is standard).- Add the electrophile slowly at low temperature.Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer, leading to lower selectivity.
Diastereoselective Aldol Reactions

Aldol reactions are powerful for C-C bond formation, but achieving high diastereoselectivity can be complex.

Q: My aldol reaction is giving a mixture of syn and anti products with low diastereoselectivity. How can I favor one over the other?

A: The syn/anti selectivity in aldol reactions is highly dependent on the enolate geometry and the nature of the metal counterion.

Potential Cause Troubleshooting Steps Scientific Rationale
Lack of a Rigid Transition State - Use a boron enolate. Reagents like dibutylboron triflate (Bu₂BOTf) with a tertiary amine base often lead to highly organized, chair-like Zimmerman-Traxler transition states, which significantly enhance diastereoselectivity.[6]Boron's strong Lewis acidity and ability to form covalent bonds with oxygen lead to a very rigid six-membered ring transition state, maximizing the steric influence of the chiral auxiliary.
Incorrect Enolate Geometry - For Z-enolates, which typically lead to syn-aldol products, use bases like LDA in THF.- For E-enolates, which can favor anti-aldol products, different base/solvent combinations may be necessary.The geometry of the enolate dictates the arrangement of substituents in the Zimmerman-Traxler transition state, directly influencing the relative stereochemistry of the newly formed stereocenters.
Aldehyde Reactivity - Use freshly distilled or purified aldehydes. Impurities can interfere with the reaction.- Consider the steric bulk of the aldehyde. Very bulky aldehydes may exhibit lower selectivity.The electrophilicity and steric profile of the aldehyde are critical for a clean and selective reaction.
Diastereoselective Conjugate Addition (Michael Addition)

Controlling the stereochemistry of the newly formed stereocenter in a Michael addition can be challenging.

Q: I am observing low diastereoselectivity in the conjugate addition of my enolate to an α,β-unsaturated system. What should I try?

A: Success in diastereoselective Michael additions often hinges on controlling the reactivity of the enolate and the Michael acceptor.

Potential Cause Troubleshooting Steps Scientific Rationale
Reversible Michael Addition - Perform the reaction at lower temperatures to favor the kinetic product.- Use a less basic workup to avoid retro-Michael reaction.The Michael addition can be reversible. The thermodynamically favored product may not be the one with the desired diastereoselectivity.
Poorly Organized Transition State - The use of a Lewis acid additive (e.g., TiCl₄, MgBr₂·OEt₂) can help to coordinate both the enolate and the Michael acceptor, leading to a more ordered transition state.A Lewis acid can act as a bridge, pre-organizing the reactants and enhancing the facial bias imposed by the chiral auxiliary.
1,2-Addition instead of 1,4-Addition - This is more common with highly reactive enolates and Michael acceptors with very electrophilic carbonyl carbons. Using a less reactive enolate (e.g., a titanium enolate) can favor 1,4-addition.The 1,4-addition (conjugate addition) is generally favored by softer nucleophiles, while harder nucleophiles may prefer 1,2-addition to the carbonyl carbon.

Experimental Protocols and Visualizations

General Workflow for Diastereoselective Alkylation

workflow cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage a Carboxylic Acid + (S)-3-Amino-2-methylbutan-2-ol b Amide Formation (e.g., Acid Chloride or Coupling Agent) a->b c Amide Substrate b->c d Enolate Formation (e.g., LDA, -78 °C, THF) c->d e Alkylation (Add Electrophile, R-X) d->e f Alkylated Product e->f g Amide Cleavage (e.g., LiAlH4 or SmI2) f->g h Chiral Product + Recovered Auxiliary g->h

Caption: General workflow for using the chiral auxiliary.

Proposed Mechanism of Stereocontrol in Alkylation

Caption: Proposed chelated transition state for alkylation.

Note: The images in the DOT script above are placeholders and would need to be replaced with actual chemical structure images for a complete diagram.

References

  • Wikipedia. (2023). Chiral auxiliary. Retrieved from [Link]

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-catalyzed direct asymmetric aldol reactions. Journal of the American Chemical Society, 122(10), 2395–2396.
  • Szostak, M., & Procter, D. J. (2011). Selective reduction of amides to the corresponding alcohols and amines.
  • Szostak, M., Collins, M. J., & Procter, D. J. (2014). Highly chemoselective reduction of amides (primary, secondary, tertiary) to alcohols using SmI2/amine/H2O under mild conditions. Journal of the American Chemical Society, 136(4), 1712–1715.
  • ResearchGate. Diastereoselective alkylation and methods for chiral auxiliary removal. Retrieved from [Link]

  • Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • Organic Chemistry Portal. Amine synthesis by amide cleavage. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reactions Mediated by (S)-3-Amino-2-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (S)-3-Amino-2-methylbutan-2-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing reaction conditions and troubleshooting common issues encountered when using this versatile chiral amino alcohol.

(S)-3-Amino-2-methylbutan-2-ol is a valuable chiral building block, frequently employed in asymmetric synthesis to introduce chirality into target molecules.[1][2] Its primary applications include serving as a chiral auxiliary or as a precursor to chiral ligands and catalysts, most notably in the enantioselective reduction of ketones.[2][3] This guide provides direct answers to specific experimental challenges to ensure you achieve the highest possible yield and stereoselectivity in your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of (S)-3-Amino-2-methylbutan-2-ol in synthesis?

A1: (S)-3-Amino-2-methylbutan-2-ol is predominantly used as a chiral precursor for catalysts in asymmetric reductions, particularly the Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones. In this reaction, the amino alcohol reacts with a borane source in situ to form a chiral oxazaborolidine catalyst.[4][5] This catalyst then coordinates to the ketone and directs the hydride delivery from a borane reducing agent to one face of the carbonyl, resulting in a specific enantiomer of the secondary alcohol with high selectivity.[6] It can also be used in other asymmetric transformations like cycloadditions and aldol reactions.[7][8]

Q2: How should I handle and store (S)-3-Amino-2-methylbutan-2-ol?

A2: (S)-3-Amino-2-methylbutan-2-ol is a stable compound, but like most amines and alcohols, it is hygroscopic and can absorb atmospheric CO2. For long-term storage, it should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and stored in a cool, dry place. For reactions requiring strictly anhydrous conditions, it is advisable to use freshly opened material or to dry the compound by standard laboratory procedures appropriate for amino alcohols.

Q3: What is the mechanism of action in a typical CBS reduction?

A3: The reaction involves the formation of an oxazaborolidine catalyst from the amino alcohol and borane. This catalyst acts as a chiral Lewis acid. The endocyclic boron atom coordinates to the carbonyl oxygen of the ketone substrate, holding it in a rigid conformation. A molecule of the borane reducing agent (e.g., BH₃·THF) then coordinates to the Lewis basic nitrogen atom of the catalyst.[9][6] This dual activation facilitates a highly organized, face-selective intramolecular transfer of a hydride from the borane to the ketone's carbonyl carbon via a six-membered ring transition state, yielding the chiral alcohol.[6]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. Each issue is presented with potential causes and actionable solutions.

Problem 1: Low Enantioselectivity (Low % ee)

Q: My asymmetric reduction is complete, but the enantiomeric excess (% ee) of my product is much lower than expected. What went wrong?

A: Low enantioselectivity is a common issue that can often be traced back to catalyst integrity, reaction conditions, or the purity of your reagents.

  • Potential Cause 1: Presence of Water. Moisture is highly detrimental to the enantioselectivity of CBS reductions. Water can react with the borane reducing agent and the oxazaborolidine catalyst, leading to a non-selective reduction pathway that produces a racemic mixture.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. The reaction must be conducted under a strict inert atmosphere (argon or nitrogen).

  • Potential Cause 2: Impure Borane Reagent. Commercially available borane-THF (BH₃·THF) solutions can contain trace amounts of borohydride species.[10] These impurities can cause a rapid, non-catalyzed, and non-selective reduction of the ketone, eroding the overall enantioselectivity.[10]

    • Solution: Use high-purity borane reagents from a reliable supplier. If you suspect impurities, you can titrate the borane solution before use. Alternatively, consider using borane-dimethyl sulfide (BH₃·SMe₂) or catecholborane, which can sometimes offer better results.[10][5]

  • Potential Cause 3: Incorrect Reaction Temperature. Temperature plays a critical role in stereoselectivity.[10][11] For many CBS reductions, lower temperatures enhance enantioselectivity. However, there is often an optimal temperature for a given substrate, below which the selectivity may decrease again.[11]

    • Solution: Perform a temperature optimization study. Start the reaction at 0°C or room temperature for catalyst formation, then cool to a lower temperature (e.g., -20°C, -40°C, or even -78°C) before and during the addition of the ketone and borane.[11] Monitor the % ee at different temperatures to find the optimum for your specific substrate.

  • Potential Cause 4: Uncatalyzed Background Reaction. If the rate of the catalyzed reaction is slow, the uncatalyzed "background" reduction by borane can become significant, lowering the % ee.[5] This is particularly true for less reactive ketones.

    • Solution: Ensure the catalyst is properly pre-formed before adding the substrate. Add the ketone first to the solution of the in situ generated catalyst, allow it to coordinate, and then add the borane solution slowly via syringe pump.[12] This maintains a low concentration of free borane, minimizing the background reaction.

ParameterRecommendationRationale
Moisture Control Use oven-dried glassware; anhydrous solvents; inert atmosphere.Prevents catalyst and reagent decomposition, avoiding non-selective pathways.[9]
Reagent Purity Use high-purity BH₃·THF or consider BH₃·SMe₂.Avoids background reduction by borohydride impurities.[10]
Temperature Optimize between -78°C and RT.Selectivity is temperature-dependent; an optimum often exists.[10][11]
Addition Order Add borane slowly to a mixture of catalyst and ketone.Minimizes free borane concentration, reducing the uncatalyzed reaction.[12]
Troubleshooting Low Enantioselectivity
Problem 2: Low or Incomplete Conversion

Q: My reaction has stalled, or the conversion to the desired alcohol is very low after a standard reaction time. How can I drive it to completion?

A: Incomplete conversion typically points to issues with catalyst activity, stoichiometry, or inherent substrate reactivity.

  • Potential Cause 1: Catalyst Deactivation or Insufficient Loading. The oxazaborolidine catalyst can be sensitive and may degrade over the course of the reaction, especially if impurities are present. Using too little catalyst can also lead to slow reaction rates.

    • Solution: Increase the catalyst loading. While typical loadings are 5-10 mol%, increasing this to 15-20 mol% can improve conversion for challenging substrates. Also, ensure the (S)-3-Amino-2-methylbutan-2-ol used to generate the catalyst is pure.

  • Potential Cause 2: Insufficient Reducing Agent. The stoichiometry of the borane reducing agent is critical. While theoretically 0.5 equivalents are needed for the ketone reduction (since BH₃ delivers multiple hydrides), an excess is typically required to account for consumption by the amino alcohol during catalyst formation and potential side reactions.

    • Solution: Ensure you are using at least 1.0 to 1.2 equivalents of the borane reagent relative to the ketone. For in situ catalyst generation, remember that borane is also consumed in reacting with the amino alcohol.[4]

  • Potential Cause 3: Low Substrate Reactivity. Sterically hindered ketones or electron-rich ketones can be less electrophilic and react more slowly.[13]

    • Solution: Increase the reaction temperature after the initial low-temperature addition. While this may slightly compromise enantioselectivity (see Problem 1), it can significantly increase the reaction rate. Alternatively, allow the reaction to run for a longer period (24-48 hours) and monitor progress by TLC or GC/LC-MS.

  • Potential Cause 4: Poor Solvent Choice. The choice of solvent can influence reaction rates. While THF is most common, other solvents may be more suitable for specific substrates.

    • Solution: While THF is standard, consider screening other aprotic solvents like toluene or dichloromethane (DCM). Solvent choice can affect both solubility and the aggregation state of the catalyst.

dot graph TD { A[Start: Low Conversion] --> B{Is Catalyst Loading Sufficient?}; B -- "No" --> C[Increase Catalyst Loading (e.g., to 15 mol%)]; B -- "Yes" --> D{Is Borane Stoichiometry Correct?}; D -- "No" --> E[Increase BH3 eq. (e.g., to 1.2 eq.)]; D -- "Yes" --> F{Is Substrate Sterically Hindered?}; F -- "Yes" --> G[Increase Temperature or Extend Reaction Time]; F -- "No" --> H[Consider Solvent Screen (THF, Toluene, DCM)]; C --> I[Re-run Reaction]; E --> I; G --> I; H --> I; }

Troubleshooting workflow for low conversion.

Problem 3: Difficult Product Isolation or Purification

Q: The reaction worked, but I'm having trouble isolating my chiral alcohol from the boron-containing byproducts during workup. What is the best procedure?

A: The workup procedure is critical for removing boron species and isolating the pure product.

  • Potential Cause 1: Stable Borate Ester Formation. The product alcohol forms a borate ester with the boron reagents. This complex must be hydrolyzed to liberate the free alcohol.

    • Solution 1 (Acidic Workup): After the reaction is complete (as judged by TLC/GC), cool the mixture to 0°C and cautiously quench by the slow, dropwise addition of methanol. This destroys excess borane. Then, add an aqueous acid solution (e.g., 1 M or 2 M HCl) and stir vigorously for 30-60 minutes. This hydrolyzes the borate esters. Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether), wash the organic layer with brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

    • Solution 2 (Basic Workup for Acid-Sensitive Products): If your product is sensitive to acid, an alternative workup can be used. After quenching with methanol, add an aqueous solution of NaOH or Rochelle's salt (sodium potassium tartrate) and stir. This can also break up the boron complexes. Follow with standard extraction.

  • Potential Cause 2: Emulsion during Extraction. The amino alcohol auxiliary or its derivatives can sometimes act as surfactants, leading to emulsions during the aqueous workup.

    • Solution: Add a saturated solution of NaCl (brine) during the extraction process. This increases the ionic strength of the aqueous phase and helps to break emulsions. If an emulsion persists, filtering the entire biphasic mixture through a pad of Celite® can be effective.

Experimental Protocol: General Procedure for Asymmetric Ketone Reduction

This protocol provides a reliable starting point for the asymmetric reduction of a generic ketone, acetophenone.

Materials:

  • (S)-3-Amino-2-methylbutan-2-ol

  • Borane-THF complex (1.0 M solution in THF)

  • Acetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric Acid (1 M aqueous solution)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Sodium Sulfate (anhydrous)

Procedure:

  • Apparatus Setup: Under an argon atmosphere, add (S)-3-Amino-2-methylbutan-2-ol (0.1 mmol, 1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Catalyst Formation: Dissolve the amino alcohol in anhydrous THF (2 mL). Cool the solution to 0°C. Add borane-THF solution (0.12 mL, 0.12 mmol, 1.2 eq) dropwise. Allow the solution to stir at 0°C for 15 minutes, during which hydrogen evolution may be observed as the oxazaborolidine catalyst forms.[4]

  • Substrate Addition: Add acetophenone (1.0 mmol, 1.0 eq) neat via syringe to the catalyst solution at 0°C.

  • Reduction: To the dropping funnel, add borane-THF solution (1.0 mL, 1.0 mmol, 1.0 eq) diluted with anhydrous THF (2 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature at 0°C.

  • Reaction Monitoring: Stir the reaction at 0°C. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the acetophenone is consumed (typically 1-4 hours).

  • Quench and Workup: Cool the reaction to 0°C and slowly add methanol (2 mL) to quench any excess borane. Stir for 10 minutes. Add 1 M HCl (5 mL) and stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (1 x 10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield and analyze the enantiomeric excess (% ee) by chiral HPLC or chiral GC.

References

  • Benchchem. (S)-(+)-3-Methyl-2-butanol | Chiral Building Block.

  • EvitaChem. (S)-3-Amino-3-methylbutan-2-ol.

  • Itsuno, S., et al. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 2039-2044.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 51415372, (S)-3-Amino-2-methylbutan-2-OL.

  • Corey, E. J., et al. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(25), 7925–7926.

  • Trost, B. M., & Toste, F. D. (2003). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. Journal of the American Chemical Society, 125(11), 3090–3100.

  • Miller, K. M., et al. (2005). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. Organic Letters, 7(19), 4165–4167.

  • Corey, E. J., et al. (1987). Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Mechanism and Synthetic Implication. Journal of the American Chemical Society, 109(18), 5551-5553.

  • NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples.

  • Ishihara, K., & Nakano, K. (2016). Development of asymmetric cycloaddition reaction using amino alcohol and its derivative as an organocatalyst. Journal of Synthetic Organic Chemistry, Japan, 74(7), 720-731.

  • Wikipedia. Corey–Itsuno reduction.

  • Organic Chemistry Explained. (2020). Ketones to Alcohols, Part 4: Enantioselective Reduction: Boranes. YouTube.

  • Moura-Letts, G., et al. (2024). Synthesis of aminoalcohols from substituted alkenes via tungstenooxaziridine catalysis. Organic & Biomolecular Chemistry, 22, 1234-1239.

  • Kawasaki, M., & Yamada, K. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2345.

  • Li, G., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry, 89(9), 6035–6046.

  • ResearchGate. (2015). How can I know what is the best condition for CBS reduction of my ketone compound?

  • Chan, L., & Zhao, G. (2010). Brucine-Derived Amino Alcohol Catalyzed Asymmetric Henry Reaction: An Orthogonal Enantioselectivity Approach. Organic Letters, 12(15), 3442–3445.

  • Alfa Chemistry. Corey-Bakshi-Shibata Reduction.

  • Kawasaki, M., & Yamada, K. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2345.

  • Sakthivel, K., et al. (2001). Amino acid catalyzed direct asymmetric aldol reactions: a bioorganic approach to catalytic asymmetric carbon-carbon bond-forming reactions. Journal of the American Chemical Society, 123(22), 5260-7.

  • Wikipedia. Chiral auxiliary.

  • BOC Sciences. Advanced Chiral Auxiliary Synthesis.

Sources

Technical Support Center: Optimizing Stereoselectivity with (S)-3-Amino-2-methylbutan-2-OL

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral auxiliary, (S)-3-Amino-2-methylbutan-2-OL. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the impact of temperature and solvent on the stereoselectivity of your reactions.

Introduction to Stereocontrol with (S)-3-Amino-2-methylbutan-2-OL

(S)-3-Amino-2-methylbutan-2-OL, derived from the readily available and chiral amino acid L-valine, is a versatile chiral auxiliary. Its effectiveness in inducing stereoselectivity, particularly in alkylation and aldol reactions, stems from its ability to form a rigid, conformationally biased intermediate that directs the approach of an incoming electrophile to one face of the enolate.[1] The degree of this facial discrimination, and thus the diastereomeric excess (d.e.) of your product, is highly dependent on the reaction conditions, most notably temperature and the choice of solvent.

This guide will delve into the mechanistic underpinnings of how these two parameters can be modulated to optimize your stereochemical outcomes.

Frequently Asked Questions (FAQs)

Q1: I am observing low diastereoselectivity in my alkylation reaction using an amide derived from (S)-3-Amino-2-methylbutan-2-OL. What are the likely causes and how can I improve it?

A1: Low diastereoselectivity in such reactions is a common issue and can often be traced back to suboptimal reaction conditions. The two most critical parameters to investigate are temperature and solvent.

  • Temperature: In general, lower reaction temperatures lead to higher diastereoselectivity. This is because the energy difference between the two diastereomeric transition states is more significant relative to the available thermal energy (kT). At lower temperatures, the reaction is more likely to proceed through the lower energy transition state, leading to the major diastereomer. Conversely, at higher temperatures, there is enough energy to overcome the activation barrier for both transition states, resulting in a mixture of diastereomers.[2]

  • Solvent: The choice of solvent plays a crucial role in the geometry of the transition state. The polarity and coordinating ability of the solvent can influence whether the reaction proceeds through a rigid, chelated transition state or a more flexible, non-chelated one. Ethereal solvents like tetrahydrofuran (THF) are commonly used and often promote the formation of a lithium chelate, which can enhance stereoselectivity.[2]

Troubleshooting Steps:

  • Lower the Reaction Temperature: If your reaction is currently running at -78 °C, consider going even lower (e.g., -100 °C) if your equipment allows. Even a small decrease in temperature can have a significant impact on the diastereomeric ratio.

  • Solvent Screening: If lowering the temperature is not sufficient, a solvent screen is recommended. Ethereal solvents like THF, 2-methyl-THF, or diethyl ether are good starting points as they can promote the desired chelation.[2] Avoid highly polar, coordinating solvents like DMF or DMSO initially, as they can interfere with chelation.

  • Base Selection: The choice of base for enolate formation can also influence the aggregation state and geometry of the enolate. Lithium-based bases like LDA or LiHMDS are commonly used to promote chelation.

Q2: How does the choice of solvent specifically influence the stereochemical outcome?

A2: The solvent's role is multifaceted and primarily revolves around its ability to coordinate with the metal cation (typically Li⁺) of the enolate. This coordination influences the conformation of the chiral auxiliary and, consequently, the facial bias it imparts.

  • Coordinating Solvents (e.g., THF, DME): These solvents can participate in the chelation of the lithium cation with the amide oxygen and the hydroxyl group of the amino alcohol auxiliary. This creates a rigid, six-membered ring-like transition state that effectively blocks one face of the enolate. This is often the desired scenario for high stereoselectivity.

  • Non-Coordinating Solvents (e.g., Toluene, Hexane): In the absence of strong coordination, the transition state may be less rigid. While stereoselectivity can still be achieved through steric hindrance from the bulky isopropyl group of the valine-derived auxiliary, it may be less pronounced than in a chelated system.

  • Highly Polar/Coordinating Solvents (e.g., HMPA, DMPU): These additives can be beneficial in some cases by breaking up enolate aggregates. However, they can also compete with the internal chelation, potentially leading to a less rigid transition state and lower diastereoselectivity. Their effect can be highly substrate-dependent.

Q3: Can increasing the reaction temperature ever improve stereoselectivity?

A3: While counterintuitive, there are rare instances where a non-linear temperature effect on enantioselectivity has been observed in asymmetric catalysis. However, for chiral auxiliary-mediated diastereoselective reactions, it is a very uncommon phenomenon. In the vast majority of cases, particularly for alkylation and aldol reactions, lower temperatures will favor higher diastereoselectivity due to the thermodynamic control over the two competing diastereomeric transition states. If you observe an unexpected increase in selectivity at a higher temperature, it may point towards a change in the reaction mechanism or the involvement of different intermediates, which would warrant a more detailed mechanistic investigation.

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, scenario-based approach to troubleshooting common issues encountered when using (S)-3-Amino-2-methylbutan-2-OL.

Scenario 1: Inconsistent Diastereoselectivity Between Batches

  • Potential Cause: Variations in solvent quality (e.g., water content) or reagent purity.

  • Troubleshooting Protocol:

    • Ensure Anhydrous Conditions: Rigorously dry all glassware and use freshly distilled, anhydrous solvents. Water can quench the enolate and interfere with the reaction.

    • Titrate Your Base: The concentration of organolithium bases like LDA can change over time. Titrate your base before each use to ensure accurate stoichiometry.

    • Purify Substrates: Ensure the purity of your starting amide and electrophile. Impurities can lead to side reactions and inconsistent results.

Scenario 2: Good Diastereoselectivity, but Poor Yield

  • Potential Cause: Incomplete enolate formation or slow reaction at low temperatures.

  • Troubleshooting Protocol:

    • Increase Reaction Time: At very low temperatures, the reaction may be sluggish. Try extending the reaction time.

    • Optimize Base Addition: Add the base slowly at low temperature to ensure complete deprotonation without side reactions.

    • Slight Excess of Base: Using a slight excess of the base (e.g., 1.05-1.1 equivalents) can help drive the enolization to completion.

Scenario 3: Unexpected Diastereomer as the Major Product

  • Potential Cause: A switch from a chelation-controlled to a non-chelation-controlled transition state.

  • Troubleshooting Protocol:

    • Review Solvent Choice: As discussed in Q2, the solvent has a profound impact on the transition state geometry. A switch to a less coordinating solvent might favor a different facial attack.

    • Consider the Electrophile: Very bulky electrophiles may disfavor the typically more crowded approach in a chelated transition state, leading to the formation of the opposite diastereomer.

Mechanistic Insights: Chelation vs. Non-Chelation Control

The stereochemical outcome of reactions employing (S)-3-Amino-2-methylbutan-2-OL is often rationalized by considering the competition between a rigid, chelation-controlled transition state and a more flexible, non-chelated (steric-controlled) one.

G cluster_0 Chelation-Controlled Pathway cluster_1 Non-Chelation (Steric) Controlled Pathway A Li+ Chelation with Amide O and Auxiliary OH B Rigid Six-Membered Ring Transition State A->B Forms C Defined Facial Bias B->C Creates D High Diastereoselectivity C->D Leads to E Solvent Competes for Li+ Coordination F Flexible, Open Transition State E->F Leads to G Steric Hindrance from Isopropyl Group Dominates F->G Allows H Potentially Lower or Reversed Diastereoselectivity G->H Results in start Enolate Formation start->A Coordinating Solvent (e.g., THF) start->E Non-Coordinating or Strongly Coordinating Solvent

Caption: Competing pathways for stereocontrol.

In the chelation-controlled model , the lithium cation is coordinated by both the amide oxygen and the oxygen of the auxiliary's hydroxyl group. This locks the conformation of the chiral auxiliary, and the bulky isopropyl group effectively shields one face of the enolate from the incoming electrophile. This is typically favored in ethereal solvents and at low temperatures.

In the non-chelation model , the solvent may disrupt this internal chelation. In this case, stereocontrol is primarily dictated by the steric bulk of the isopropyl group in a more open transition state. This can sometimes lead to lower diastereoselectivity or even a reversal of the stereochemical outcome.

Data Presentation: Illustrative Effects of Temperature and Solvent

The following tables present hypothetical, yet scientifically plausible, data to illustrate the expected trends when optimizing an alkylation reaction of an amide derived from (S)-3-Amino-2-methylbutan-2-OL.

Table 1: Effect of Temperature on Diastereoselectivity in THF

EntryTemperature (°C)Diastereomeric Ratio (d.r.)
1085:15
2-2090:10
3-7895:5
4-100>98:2

Table 2: Effect of Solvent on Diastereoselectivity at -78 °C

EntrySolventDielectric Constant (ε)Diastereomeric Ratio (d.r.)
1Toluene2.488:12
2Diethyl Ether4.392:8
3THF7.695:5
42-Methyl-THF6.296:4
5DME7.294:6

Note: This data is illustrative and actual results may vary depending on the specific substrate and electrophile used.

Experimental Protocols

General Protocol for Diastereoselective Alkylation

This protocol provides a general starting point for optimizing your reaction.

G cluster_0 Reaction Setup cluster_1 Enolate Formation & Alkylation cluster_2 Workup & Analysis A 1. Dry glassware under vacuum and backfill with Argon. B 2. Dissolve chiral amide in anhydrous solvent (e.g., THF). A->B C 3. Cool solution to desired temperature (e.g., -78 °C). B->C D 4. Add base (e.g., LDA) dropwise and stir. E 5. Add electrophile and stir for specified time. D->E F 6. Quench reaction with saturated aq. NH4Cl. E->F G 7. Extract with organic solvent, dry, and concentrate. H 8. Purify by column chromatography. G->H I 9. Determine d.r. by NMR or chiral HPLC. H->I

Sources

Technical Support Center: Recrystallization of (S)-3-Amino-2-methylbutan-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of products derived from (S)-3-Amino-2-methylbutan-2-ol. This chiral amino alcohol is a valuable building block in modern drug discovery, and achieving the requisite high purity for its derivatives is paramount for successful downstream applications and regulatory compliance. Recrystallization remains the cornerstone of purification for crystalline solids, offering an unparalleled ability to remove impurities and isolate specific polymorphic forms.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the laboratory. It moves beyond simple procedural steps to explain the underlying physicochemical principles, empowering you to make informed decisions and adapt protocols to your specific compound.

Understanding the Starting Material: (S)-3-Amino-2-methylbutan-2-ol

Before purifying a derivative, it's crucial to understand the properties of the parent molecule. Its inherent polarity and functional groups (primary amine, tertiary alcohol) will influence the characteristics of its derivatives, guiding initial solvent selection.

PropertyValueSource
Molecular Formula C₅H₁₃NOPubChem[1]
Molecular Weight 103.17 g/mol EvitaChem[2]
Appearance Colorless liquidEvitaChem[2]
Boiling Point ~180 °CEvitaChem[2]
Melting Point Not well-defined (liquid at room temp)EvitaChem[2]
Solubility Soluble in water and polar organic solventsEvitaChem[2]

Core Principles of a Successful Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent system. The ideal solvent will dissolve the target compound sparingly at low temperatures but extensively at high temperatures. Impurities should either be insoluble in the hot solvent or remain fully dissolved in the cold solvent.

dot graph Recrystallization_Workflow { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#5F6368"];

A [label="Crude Product in Flask"]; B [label="Add Minimum Hot Solvent\n(Product Dissolves)"]; C [label="Hot Filtration (Optional)\n(Removes Insoluble Impurities)"]; D [label="Slow Cooling\n(Induces Crystallization)"]; E [label="Vacuum Filtration\n(Isolate Crystals)"]; F [label="Wash with Cold Solvent"]; G [label="Dry Pure Crystals"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; } ondot Caption: General workflow for a single-solvent recrystallization.

Frequently Asked Questions & Troubleshooting Guide

Q1: My product has "oiled out," forming a liquid layer instead of crystals. What's happening and how do I fix it?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is a common and frustrating problem, as the oil often traps impurities, defeating the purpose of recrystallization.[3][4]

Causality:

  • High Solute Concentration: The solution is supersaturated to a point where the solute's solubility limit is exceeded above its melting point. The compound therefore "melts" out of the solution before it can crystallize.

  • Low Melting Point: The melting point of your compound (often depressed by impurities) is lower than the temperature of the solution as it cools.[3][5]

  • Inappropriate Solvent Choice: The polarity difference between your compound and the solvent may be too great, hindering the organized lattice formation required for crystallization.[5]

Troubleshooting Protocol:

  • Immediate Action: Re-heat the flask until the oil redissolves completely.

  • Add More Solvent: Add a small amount (1-5% of the total volume) of the hot primary solvent.[3] This decreases the concentration, lowering the temperature at which the solution becomes saturated, hopefully to a point below your compound's melting point.

  • Modify the Solvent System: If the issue persists, consider changing to a lower-boiling point solvent. Alternatively, if using a mixed-solvent system, add more of the "good" solvent (in which the compound is more soluble) before cooling.

  • Induce Crystallization at a Higher Temperature: Try scratching the flask or adding a seed crystal just below the solvent's boiling point to encourage crystal formation before the temperature drops to the point of oiling out.

dot graph Oiling_Out_Troubleshooting { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica"];

Start [label="Oiling Out Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reheat [label="Re-heat to Redissolve", fillcolor="#FBBC05", fontcolor="#202124"]; AddSolvent [label="Add More Hot Solvent", fillcolor="#FBBC05", fontcolor="#202124"]; CoolAgain [label="Cool Slowly Again", fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Crystals Form", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Failure [label="Oils Out Again", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ChangeSolvent [label="Re-evaluate Solvent System\n(Lower BP or different polarity)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Reheat; Reheat -> AddSolvent; AddSolvent -> CoolAgain; CoolAgain -> Success; CoolAgain -> Failure [label=" If problem persists"]; Failure -> ChangeSolvent; } ondot Caption: Decision workflow for addressing an "oiling out" event.

Q2: The solution has cooled completely, but no crystals have formed. How can I induce crystallization?

A2: The failure of crystals to form from a cooled, saturated solution indicates that the activation energy barrier for nucleation has not been overcome. Several techniques can be employed to initiate this process.

Causality:

  • Excess Solvent: The solution may not be sufficiently saturated for spontaneous nucleation to occur.[3]

  • Lack of Nucleation Sites: Smooth glassware surfaces can inhibit the formation of the initial seed crystals.

  • Viscous Solution: A highly viscous solution can impede molecular diffusion, preventing molecules from assembling into a crystal lattice.

Inducement Techniques:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface.[6][7] The microscopic scratches provide high-energy sites that act as templates for crystal growth.

  • Seeding: Introduce a single, pure crystal of the desired product into the solution.[6] This seed crystal provides a pre-formed lattice onto which other molecules can deposit. If you don't have a seed crystal, dip a glass rod into the solution, remove it, let the solvent evaporate to form microcrystals on the rod, and then re-insert the rod into the solution.[7]

  • Concentrate the Solution: Gently warm the solution to evaporate a portion of the solvent, thereby increasing the solute concentration, and then allow it to cool again.[6]

  • Deep Cooling: Place the flask in an ice bath or refrigerator to further decrease the solubility of your compound. This should be done only after slow cooling to room temperature has failed, as rapid cooling can trap impurities.[6]

Q3: My final yield is very low. What are the most common causes of product loss?

A3: A low recovery percentage is a frequent issue. Systematically reviewing the procedure can often pinpoint the source of the loss.

Causality & Solutions:

CauseExplanationMitigation Strategy
Excess Solvent Use This is the most common reason for poor yield. A significant portion of your product remains dissolved in the mother liquor even after cooling.[3]Use the minimum amount of hot solvent required to fully dissolve the crude product. Work in small solvent additions.
Premature Crystallization The product crystallizes in the filter paper or funnel during a hot filtration step (used to remove insoluble impurities).Pre-heat the filtration funnel (e.g., with steam or a heat lamp) and use fluted filter paper for a faster filtration. Keep the solution near its boiling point.
Cooling Too Rapidly Crash cooling in an ice bath from a high temperature leads to the formation of very small crystals that are difficult to filter and can trap impurities.[3][6]Allow the solution to cool slowly and undisturbed on the benchtop first. Only move to an ice bath after significant crystal formation at room temperature.
Incomplete Transfer Physical loss of product on glassware during transfers.Rinse all glassware with a small amount of the cold recrystallization solvent and transfer this rinsing to the main filtration funnel.
Washing with Warm Solvent Washing the collected crystals on the filter with room-temperature or warm solvent will redissolve some of the product.Always wash the filter cake with a minimal amount of ice-cold solvent.
Q4: I've isolated a crystalline product, but its melting point is different from a previous batch. Could this be polymorphism?

A4: Yes, this is a strong possibility. Polymorphism is the ability of a compound to exist in two or more different crystalline structures.[8][9] This is a critical consideration in drug development, as different polymorphs can have significantly different physical properties, including solubility, dissolution rate, stability, and bioavailability.[9][10]

Causality: The specific polymorph obtained is highly sensitive to the conditions of crystallization.[11]

  • Solvent: The polarity and hydrogen-bonding capability of the solvent can direct the molecular packing in the crystal lattice.[11]

  • Cooling Rate: The rate of cooling affects whether the molecules have time to arrange into the most thermodynamically stable form or get "trapped" in a less stable, metastable form.

  • Temperature: The temperature at which crystallization occurs can favor the formation of a specific polymorph.

  • Seeding: Seeding with a crystal of a known polymorph can direct the crystallization to produce that same form.

Control and Verification:

  • Consistency is Key: To obtain a consistent polymorph, you must rigorously control all crystallization parameters: solvent system, concentration, cooling profile, and agitation.

  • Characterization: Use analytical techniques such as Differential Scanning Calorimetry (DSC) to observe phase transitions, Powder X-ray Diffraction (PXRD) to identify the crystal lattice structure, and melting point analysis to confirm the identity and purity of the polymorphic form.

Standard Operating Procedures

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude, solid derivative in an Erlenmeyer flask with a stir bar. Add a small portion of the selected solvent and heat the mixture to a gentle boil with stirring. Continue adding the solvent in small increments until the solid is just fully dissolved.

  • Decolorization (if necessary): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat to boiling for a few minutes.

  • Hot Filtration (if necessary): To remove the carbon or any insoluble impurities, perform a gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.

  • Cooling: Once crystal growth appears to have stopped, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Allow the crystals to dry on the filter under vacuum. For final drying, transfer the crystals to a watch glass or use a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Two-Solvent (Mixed) Recrystallization

This method is used when no single solvent has the ideal solubility profile. It employs a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" solvent).

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of "Bad" Solvent: While keeping the solution hot, add the "bad" solvent dropwise with swirling until the solution becomes persistently cloudy (turbid).[7] This indicates the point of saturation.

  • Clarification: Add a few drops of the hot "good" solvent until the solution just becomes clear again.

  • Crystallization & Isolation: Follow steps 4-8 from the Single-Solvent Recrystallization protocol.

References

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.[Link]

  • PubChem. (S)-3-Amino-2-methylbutan-2-OL.[Link]

  • Mettler Toledo. Oiling Out in Crystallization.[Link]

  • Reddit. Recrystallization (help meeeeee).[Link]

  • PubMed. (2022). Recent advances in drug polymorphs: Aspects of pharmaceutical properties and selective crystallization.[Link]

  • PharmaCores. (2025). Polymorphism in Drugs: Why Crystal Forms Matter.[Link]

  • University of York. Solvent Choice - Chemistry Teaching Labs.[Link]

  • Wired Chemist. Recrystallization.[Link]

  • Taylor & Francis Online. (2015). Understanding Pharmaceutical Polymorphic Transformations II: Crystallization Variables and Influence on Dosage Forms.[Link]

  • MIT Digital Lab Techniques Manual. (2010). Recrystallization.[Link]

  • ResearchGate. (2024). Exploring cocrystals and polymorphism in pharmaceutical science: A comprehensive review.[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Determining Diastereomeric Excess of Products from (S)-3-Amino-2-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide dedicated to the rigorous and accurate determination of diastereomeric excess (d.e.) for reaction products synthesized using the chiral auxiliary, (S)-3-amino-2-methylbutan-2-ol. In the landscape of pharmaceutical and fine chemical synthesis, achieving high levels of stereochemical control is not merely an academic exercise; it is a critical determinant of a molecule's biological activity, safety, and efficacy. This guide is structured to provide researchers, scientists, and drug development professionals with both the foundational principles and the practical, field-proven methodologies for this essential analytical task.

Asymmetric synthesis, by its nature, aims to convert achiral starting materials into chiral products with a preference for one stereoisomer over others.[1] When a chiral auxiliary like (S)-3-amino-2-methylbutan-2-ol is temporarily incorporated into an achiral substrate, it exerts steric and electronic influence, directing subsequent reactions to favor the formation of one diastereomer over the other.[2] The success of this endeavor is quantified by the diastereomeric excess, a measure of the purity of the diastereomeric mixture.

This guide moves beyond simple procedural lists. It delves into the causality behind methodological choices, compares the industry-standard analytical techniques, and provides self-validating experimental protocols to ensure the integrity of your results.

Section 1: The Role of (S)-3-Amino-2-methylbutan-2-ol and the Importance of Diastereomeric Excess

(S)-3-amino-2-methylbutan-2-ol is a chiral amino alcohol valued for its role as an intermediate and building block in organic synthesis.[3] Its utility as a chiral auxiliary stems from its defined stereocenter and its ability to be temporarily attached to a substrate, influence a stereoselective transformation, and then be cleaved to yield an enantiomerically enriched product.

The core principle of this strategy is the conversion of a challenging enantioselective reaction into a diastereoselective one. The chiral auxiliary provides a second stereocenter, transforming the potential products from enantiomers into diastereomers. Because diastereomers possess different physical and chemical properties, their relative quantities can be determined using standard analytical techniques.[4]

The diastereomeric excess (d.e.) is calculated as:

d.e. (%) = |([Diastereomer 1] - [Diastereomer 2]) / ([Diastereomer 1] + [Diastereomer 2])| * 100

A high d.e. is a direct indicator of the success of the asymmetric induction step.[2] Once the auxiliary is removed, the d.e. of the intermediate directly translates to the enantiomeric excess (e.e.) of the final product, making its accurate determination paramount.

Section 2: A Comparative Analysis of Analytical Methodologies

The determination of d.e. is routinely accomplished using chromatographic and spectroscopic methods.[5] The choice of technique depends on the physical properties of the diastereomers, the complexity of the reaction mixture, and the instrumentation available.

Methodology Principle of Separation/Detection Advantages Disadvantages Best Suited For
¹H NMR Spectroscopy Diastereomers are chemically distinct and exhibit different chemical shifts and/or coupling constants in the NMR spectrum.[6]Rapid analysis, minimal sample preparation, non-destructive, provides structural information.Lower sensitivity, requires distinct and well-resolved signals, potential for overlapping signals in complex mixtures.[5]Rapid screening of reaction outcomes, analysis of purified diastereomeric mixtures.
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of diastereomers with a chiral stationary phase (CSP) or separation on a standard achiral phase.[7]High resolution and sensitivity, applicable to a wide range of non-volatile compounds, well-established for purity analysis.[8]Requires method development, can be time-consuming, destructive.Accurate quantification of d.e. in complex mixtures, preparative separation of diastereomers.
Chiral Gas Chromatography (GC) Differential interaction of volatile diastereomers with a chiral stationary phase, leading to different retention times.Excellent resolution for volatile and thermally stable compounds, high sensitivity (especially with FID or MS detectors).[9]Limited to volatile and thermally stable analytes, may require derivatization to increase volatility.[10]Analysis of volatile products, such as smaller esters, ketones, or alcohols derived from the auxiliary.

Section 3: In-Depth Methodologies & Experimental Protocols

Here, we explore the practical application of the primary analytical techniques. The causality behind each step is explained to empower you to adapt and troubleshoot these methods effectively.

Proton NMR Spectroscopy (¹H NMR)

Causality: The distinct three-dimensional arrangement of atoms in diastereomers places their respective protons in slightly different magnetic environments. This difference, however small, results in separate, quantifiable signals in the ¹H NMR spectrum. The ratio of the integrals of these distinct signals directly corresponds to the diastereomeric ratio.[11]

Protocol for d.e. Determination by ¹H NMR:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified product mixture in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of paramagnetic impurities.

    • Scientist's Note: The choice of solvent can sometimes influence the chemical shift difference (Δδ) between diastereomeric signals. If resolution is poor, screening alternative solvents is a valid troubleshooting step.

  • Instrument Setup & Acquisition:

    • Acquire a standard ¹H NMR spectrum (e.g., on a 400 MHz or higher instrument).

    • Crucial Step: Ensure a sufficient relaxation delay (d1) is used (typically 5 times the longest T1 of the protons being integrated). This is essential for accurate integration, as protons in different molecules (or diastereomers) may have different relaxation times.[6] A d1 of 30 seconds is a safe starting point for quantitative work.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>100:1 for the signals of interest).

  • Data Processing & Analysis:

    • Apply phasing and baseline correction to the spectrum. This is critical for accurate integration.[6]

    • Identify a set of signals that are unique to each diastereomer and are well-resolved from all other signals in the spectrum. Protons adjacent to the newly formed stereocenter or on the chiral auxiliary itself are often good candidates.

    • Carefully integrate the selected signals for each diastereomer (Integral A and Integral B).

    • Calculate the diastereomeric ratio (d.r.) = Integral A / Integral B.

    • Calculate the d.e. using the formula provided in Section 1.

Self-Validation: To confirm signal assignment, it is ideal to have a sample of each pure diastereomer, if they can be separated by another technique like preparative HPLC.

High-Performance Liquid Chromatography (HPLC)

Causality: Diastereomers can be separated on standard achiral stationary phases (like C18) because their different shapes and polarities lead to different interactions with the stationary phase and mobile phase.[12] Alternatively, for more challenging separations, a chiral stationary phase (CSP) can be used, which forms transient, diastereomeric complexes with the analytes, leading to differential retention.[7]

Protocol for d.e. Determination by HPLC (Achiral Phase):

  • Method Development & System Preparation:

    • Select an appropriate column (e.g., a standard C18 column).

    • Develop a mobile phase system. A typical starting point is a gradient of water (with 0.1% formic acid or TFA) and acetonitrile or methanol.

    • Scientist's Note: The goal is to find conditions that provide baseline resolution (Rs > 1.5) between the two diastereomer peaks. This may require screening different solvent systems and gradients.

  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable solvent (e.g., mobile phase) at a concentration of ~1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter to remove particulates.

    • Prepare a series of dilutions to establish a linear range for quantification.

  • Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

    • Inject a standard volume (e.g., 10 µL) of the sample.

    • Run the developed gradient method.

    • Identify the peaks corresponding to the two diastereomers based on their retention times.

  • Data Analysis:

    • Integrate the peak area for each diastereomer (Area A and Area B).

    • Assuming the response factor is the same for both diastereomers (a reasonable assumption for diastereomers with the same chromophore), the d.e. can be calculated from the peak areas:

      • d.e. (%) = |(Area A - Area B) / (Area A + Area B)| * 100

Self-Validation: Inject a 50:50 mixture (if available) or a sample with a known d.r. to confirm peak identification and the accuracy of the integration method.

Section 4: Visualizing the Workflow

A successful asymmetric synthesis campaign requires a logical flow of operations, from the initial reaction to the final analysis.

Asymmetric_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_analysis Analysis & Cleavage Stage Substrate Achiral Substrate Coupling Couple Auxiliary Substrate->Coupling Auxiliary (S)-3-Amino-2-methylbutan-2-ol Auxiliary->Coupling Adduct Chiral Adduct Coupling->Adduct Reaction Diastereoselective Reaction (e.g., Alkylation) Adduct->Reaction Product Diastereomeric Product Mixture Reaction->Product Analysis Determine d.e. (NMR, HPLC, GC) Product->Analysis Cleavage Cleave Auxiliary Analysis->Cleavage d.e. > 95% Final_Product Enantiomerically Enriched Product Cleavage->Final_Product Recycled_Aux Recycle Auxiliary Cleavage->Recycled_Aux

Caption: Workflow for asymmetric synthesis using a chiral auxiliary.

Section 5: Alternative Chiral Auxiliaries: A Brief Comparison

While (S)-3-amino-2-methylbutan-2-ol is effective, the field of asymmetric synthesis offers a diverse toolkit. Understanding the alternatives provides context for its selection.

  • Evans' Oxazolidinones: Derived from amino acids like valine and phenylalanine, these are perhaps the most famous and widely used auxiliaries.[13] They are particularly effective for asymmetric alkylations, aldol reactions, and Diels-Alder reactions, often providing excellent diastereoselectivity due to a highly organized, chelated transition state.[14][15]

  • Camphorsultams: These rigid, bicyclic auxiliaries derived from camphor also provide high levels of stereocontrol. They are known for their high crystallinity, which can facilitate the purification of diastereomeric products by crystallization.

  • Pseudoephedrine Amides: Developed by Myers, these auxiliaries are highly effective for the asymmetric alkylation of enolates to produce chiral carboxylic acids, aldehydes, and ketones with high stereoselectivity. A key advantage is the mild conditions required for their cleavage.

The choice of auxiliary is dictated by the specific reaction, the desired product, the cost and availability of the auxiliary, and the ease of its attachment and removal.

Section 6: Concluding Remarks for the Practicing Scientist

The accurate determination of diastereomeric excess is a non-negotiable checkpoint in any asymmetric synthesis workflow. It is the primary metric by which the success of a stereoselective reaction is judged. While ¹H NMR offers a rapid and direct method for assessing d.e., its reliability hinges on achieving clean, baseline-resolved signals and employing proper quantitative acquisition parameters. For ultimate accuracy and for analyzing complex mixtures, chromatographic methods like HPLC and GC are the gold standard.

The methodologies and comparative data presented in this guide are intended to serve as a robust starting point. As a senior scientist, I stress the importance of methodological validation within your own laboratory context. Always confirm peak identities, establish linearity, and understand the limitations of your chosen technique. By grounding your work in these solid analytical principles, you ensure the integrity of your synthetic efforts and accelerate the development of chiral molecules that shape our world.

References

  • Adams, R. W., et al. (2012). Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy. Chemical Communications. [Link]

  • ResearchGate. (2014). Can any one explain how to determine diastereomeric ratio from NMR spectra? ResearchGate Forum. [Link]

  • Ito, T., et al. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. The Journal of Physical Chemistry B. [Link]

  • Holzgrabe, U., et al. (Eds.). (n.d.). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In ACS Symposium Series. [Link]

  • Harada, N. (2017). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. [Link]

  • ResearchGate. (n.d.). Diastereomeric ratio of 2a and 3a determined by 1 H NMR signal integrations. Retrieved from ResearchGate. [Link]

  • Seco, J. M., et al. (2002). Diastereomer Method for Determining ee by 1H NMR and/or MS Spectrometry with Complete Removal of the Kinetic Resolution Effect. Organic Letters. [Link]

  • Roy, D. K., & Singh, M. S. (2018). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances. [Link]

  • University of York. (n.d.). Asymmetric Synthesis Lecture Notes. [Link]

  • Pirkle, W. H., & Welch, C. J. (2013). Synthesis and Quantitative Analysis of Diastereomeric Linked Ester Conjugates With Remote Stereocenters Using High-Field NMR and Chiral HPLC. Chirality. [Link]

  • ResearchGate. (2018). Which method of separation is more preferable, HPLC, NMR or GC for the determination of diastereoselectivity in polar or non-polar aldol products? ResearchGate Forum. [Link]

  • Seco, J. M., et al. (2002). Diastereomer Method for Determining ee by 1 H NMR and/or MS Spectrometry with Complete Removal of the Kinetic Resolution Effect. Organic Letters. [Link]

  • Pfizer Global R&D. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. [Link]

  • Ashenhurst, J. (n.d.). Asymmetric Synthesis. University of Windsor Chemistry. [Link]

  • Chemchart. (n.d.). 3-amino-2-methylbutan-2-ol. Retrieved from Chemchart. [Link]

  • Evans, D. A., et al. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Comptes Rendus Chimie. [Link]

  • Organic Chemistry Explained. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions [Video]. YouTube. [Link]

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  • University of Wisconsin-Madison. (n.d.). Evans Enolate Alkylation-Hydrolysis. Retrieved from UW-Madison Chemistry. [Link]

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A Comparative Guide to Chiral Amino Alcohols in Asymmetric Synthesis: (S)-3-Amino-2-methylbutan-2-ol in Focus

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and fine chemical synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Chiral amino alcohols have emerged as a versatile and powerful class of molecules that enable chemists to construct complex chiral architectures with high fidelity.[1][2] This guide provides a comparative analysis of the efficacy of (S)-3-Amino-2-methylbutan-2-ol, a structurally simple yet potent chiral building block, against other widely utilized chiral amino alcohols such as L-Proline and (+)-Pseudoephedrine. Through an examination of their performance in key asymmetric transformations, supported by experimental data and mechanistic insights, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in catalyst and auxiliary selection.

The Central Role of Chiral Amino Alcohols

Chiral 1,2- and 1,3-amino alcohols are privileged structures in asymmetric synthesis, serving as chiral catalysts, ligands for metal-catalyzed reactions, and chiral auxiliaries.[1] Their efficacy lies in their ability to create a defined chiral environment around a reactive center, thereby directing the approach of a reactant to one of two enantiotopic or diastereotopic faces. This is typically achieved through the formation of transient covalent bonds (e.g., enamines or iminium ions in organocatalysis) or through coordination to a metal center, which in turn activates and directs the substrate.

Featured Chiral Amino Alcohols: A Comparative Overview

This guide will focus on three distinct classes of chiral amino alcohols, each with its unique structural features and modes of action:

  • (S)-3-Amino-2-methylbutan-2-ol: A simple, acyclic β-amino alcohol derived from the amino acid valine. Its utility often lies in its role as a precursor to more complex chiral ligands or as a catalyst in its own right.

  • L-Proline: A cyclic secondary amino acid that has become a workhorse in organocatalysis, particularly in aldol and Michael reactions.[3] Its rigid pyrrolidine ring provides a well-defined stereochemical environment.

  • (+)-Pseudoephedrine: A naturally occurring amino alcohol widely employed as a chiral auxiliary.[4] By temporarily attaching it to a substrate, it directs subsequent chemical modifications with high diastereoselectivity.

Performance in Asymmetric Synthesis: A Data-Driven Comparison

The efficacy of a chiral catalyst or auxiliary is ultimately judged by its ability to deliver high yields and, more importantly, high enantioselectivity (expressed as enantiomeric excess, ee) or diastereoselectivity (expressed as diastereomeric ratio, dr). Here, we compare the performance of our featured amino alcohols in benchmark asymmetric reactions.

Enantioselective Addition of Diethylzinc to Benzaldehyde

The addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction, and its enantioselective variant is a standard test for the effectiveness of chiral catalysts.[5] In this reaction, the chiral amino alcohol acts as a ligand for the zinc atom, forming a chiral complex that mediates the transfer of an ethyl group to the aldehyde.

Chiral Amino AlcoholCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)Reference
(S)-3-Amino-2-methylbutan-2-ol Analog109191 (R)[6]
Camphor-derived β-amino alcoholNot specifiedup to 93up to 88[5]
Fructose-derived β-amino alcoholNot specifiedup to 100up to 96[7]
(-)-Menthone/2-amino-2-methylpropan-1-ol derivedNot specifiedNot specified69-78[8]

Note: Data for (S)-3-Amino-2-methylbutan-2-ol itself was not available in a direct comparison. The data presented is for a closely related (S)-valinol-based C2-symmetric dimeric ligand.[6]

The data suggests that simple valinol-derived ligands can be highly effective in promoting the enantioselective addition of diethylzinc to benzaldehyde, achieving high yields and enantioselectivities.[6] The performance is comparable to, and in some cases exceeds, that of other more complex chiral amino alcohols derived from natural products like camphor and fructose.[5][7]

Asymmetric Aldol Reaction: The Power of L-Proline

The proline-catalyzed asymmetric aldol reaction is a cornerstone of modern organocatalysis.[9] Proline's bifunctional nature, possessing both a secondary amine and a carboxylic acid, is key to its catalytic prowess. The amine forms an enamine with a ketone donor, while the carboxylic acid activates the aldehyde acceptor through hydrogen bonding.

A typical proline-catalyzed aldol reaction between acetone and 4-nitrobenzaldehyde can yield the aldol product in up to 99% yield with an enantiomeric excess of up to 76%.[10]

Asymmetric Alkylation: The Pseudoephedrine Auxiliary

Pseudoephedrine is a highly reliable chiral auxiliary for the asymmetric alkylation of enolates.[4] The pseudoephedrine is first acylated to form an amide. Deprotonation then generates a chiral enolate, which reacts with an alkylating agent from the less sterically hindered face. Subsequent removal of the auxiliary yields the enantiomerically enriched product. Diastereomeric ratios for this method are often excellent, frequently exceeding 98:2.[11]

Mechanistic Insights: The "Why" Behind the Selectivity

Understanding the mechanism of stereocontrol is crucial for rational catalyst design and reaction optimization.

Catalytic Cycle of Diethylzinc Addition

The enantioselective addition of diethylzinc to an aldehyde catalyzed by a β-amino alcohol is believed to proceed through a dimeric zinc complex. The chiral ligand creates a biased environment, forcing the aldehyde to coordinate in a specific orientation, which in turn leads to the preferential attack of the ethyl group on one of the aldehyde's prochiral faces.

G cluster_0 Catalytic Cycle A Chiral Amino Alcohol + Et2Zn B Dimeric Chiral Zinc Alkoxide Complex A->B Formation of active catalyst C Coordination of Aldehyde B->C Substrate binding D Intramolecular Ethyl Transfer (Transition State) C->D Stereodetermining step E Zinc Alkoxide of Product D->E C-C bond formation F Product Release & Catalyst Regeneration E->F Ligand exchange F->B Re-entry into cycle

Caption: Proposed catalytic cycle for the amino alcohol-catalyzed addition of diethylzinc to an aldehyde.

Mechanism of Proline-Catalyzed Aldol Reaction

The currently accepted mechanism for the proline-catalyzed aldol reaction involves the formation of an enamine intermediate from the ketone and proline. The carboxylic acid of a second proline molecule (or another proton source) then activates the aldehyde electrophile via hydrogen bonding, guiding its approach to one face of the enamine.

G cluster_1 Enamine Catalysis Ketone Ketone Enamine Enamine Intermediate Ketone->Enamine + Proline, -H2O Proline L-Proline TS Acyclic Transition State (Houk-List Model) Enamine->TS Aldehyde Aldehyde Aldehyde->TS + H-bond activation Iminium Iminium Ion TS->Iminium C-C bond formation Product Aldol Product Iminium->Product +H2O, -Proline

Caption: Simplified mechanism of the proline-catalyzed asymmetric aldol reaction.

Experimental Protocols

General Procedure for Asymmetric Diethylzinc Addition to Benzaldehyde

This protocol is a general representation and may require optimization for specific ligands.

  • To a solution of the chiral amino alcohol (0.1 mmol) in toluene (5 mL) at 0 °C under an inert atmosphere, add diethylzinc (1.0 M in hexanes, 3 mmol).[2]

  • Stir the mixture for 30 minutes at 0 °C.[2]

  • Add benzaldehyde (1 mmol) to the solution.[2]

  • Stir the resulting solution for 2 hours at 0 °C, then allow it to warm to room temperature and stir overnight.[2]

  • Quench the reaction by adding a 5% aqueous solution of HCl.[2]

  • Separate the layers and extract the aqueous phase with diethyl ether (3 x 10 mL).[2]

  • Combine the organic layers, wash with brine, dry over MgSO4, and concentrate in vacuo.[2]

  • Purify the crude product by column chromatography on silica gel.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Procedure for Proline-Catalyzed Asymmetric Aldol Reaction

This protocol is adapted from a literature procedure for the reaction of 2-nitrobenzaldehyde with acetone.[12]

  • Stir a mixture of L-Proline (0.30 mmol) in 10 mL of a DMSO/acetone (4:1) mixture in a 20 mL vial for 15 minutes. Note that the proline may not fully dissolve.[12]

  • Add 2-nitrobenzaldehyde (1.0 mmol) and stir the mixture for 2 hours. Monitor the reaction progress by TLC.[12]

  • Treat the mixture with 10 mL of saturated aqueous ammonium chloride solution and transfer to a separatory funnel.[12]

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).[12]

  • Combine the organic phases and wash with water (3 x 30 mL).[12]

  • Dry the organic layer with MgSO4, filter, and evaporate the solvent under reduced pressure.[12]

  • Purify the resulting residue by silica gel chromatography (hexane/ethyl acetate, 3:1) to afford the aldol product.[12]

  • Determine the enantiomeric excess by chiral HPLC analysis.

Conclusion and Future Outlook

This guide has provided a comparative overview of (S)-3-Amino-2-methylbutan-2-ol and other prominent chiral amino alcohols in the context of asymmetric synthesis. While direct comparative data for (S)-3-Amino-2-methylbutan-2-ol is limited, its structural analogs demonstrate high efficacy, particularly in the enantioselective addition of diethylzinc to aldehydes, suggesting its potential as a valuable and cost-effective catalyst.

L-Proline remains a dominant force in organocatalytic aldol and related reactions due to its unique bifunctional nature and well-understood mechanism.[3] Pseudoephedrine continues to be a highly reliable and predictable chiral auxiliary for asymmetric alkylations, offering excellent stereocontrol.[4]

The choice of a chiral amino alcohol will ultimately depend on the specific transformation, substrate scope, and desired level of stereocontrol. As the field of asymmetric catalysis continues to evolve, the development of novel chiral amino alcohol-based catalysts and a deeper understanding of their mechanisms of action will undoubtedly lead to even more powerful tools for the synthesis of enantiomerically pure molecules. Further head-to-head comparative studies are warranted to fully elucidate the relative merits of simpler chiral amino alcohols like (S)-3-Amino-2-methylbutan-2-ol in a broader range of asymmetric transformations.

References

  • Bauer, M., et al. (2023). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules, 28(15), 5733. [Link]

  • García, J. M., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Chirality, 34(8), 1140-1151. [Link]

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. [Link]

  • Celso, F. L., et al. (2018). Asymmetric addition of diethylzinc to aldehydes catalyzed by a camphor-derived β-amino alcohol. Tetrahedron: Asymmetry, 29(12), 736-743. [Link]

  • Jiang, Z., et al. (2022). Stereocontrol Strategies in Asymmetric Organic Photochemical Synthesis. CCS Chemistry, 4(5), 1438-1461. [Link]

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  • Benaglia, M., et al. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Catalysts, 10(6), 649. [Link]

  • Trost, B. M., & Zhang, Y. (2011). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. Chemical Reviews, 111(3), 1761-1804. [Link]

  • Okaniwa, M., et al. (2000). Enantioselective addition of diethylzinc to aldehydes with novel chiral C2-symmetric dimeric ligands. Tetrahedron Letters, 41(7), 1047-1050. [Link]

  • Begum, Z., et al. (2020). Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. RSC Advances, 10(73), 44969-44976. [Link]

  • Nakano, H., et al. (2018). β-Amino Alcohol Organocatalysts for Asymmetric Additions. Journal of Synthetic Organic Chemistry, Japan, 76(10), 1076-1087. [Link]

  • Notz, W., & List, B. (2005). Proline-Catalyzed Asymmetric Reactions. In List, B. (eds) Organocatalysis. Topics in Current Chemistry, vol 284. Springer, Berlin, Heidelberg. [Link]

  • Wikipedia. (2023). Proline-catalyzed aldol reactions. [Link]

  • Patel, M., et al. (2015). A novel method for synthesis of optically pure beta-amino alcohols.
  • Myers, A. G., et al. (2011). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 50(7), 1673-1676. [Link]

  • Mioskowski, C., et al. (2017). Efficient Asymmetric Simmons-Smith Cyclopropanation and Diethylzinc Addition to Aldehydes Promoted by Enantiomeric Aziridine-Phosphines. Molecules, 22(9), 1438. [Link]

  • Benaglia, M., et al. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Catalysts, 10(6), 649. [Link]

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A Comparative Crystallographic Guide to (S)-3-Amino-2-methylbutan-2-ol Derivatives for Drug Discovery and Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with an in-depth technical comparison of the X-ray crystallography of derivatives of the chiral building block, (S)-3-amino-2-methylbutan-2-ol. By exploring the synthesis, crystallization, and solid-state structures of various derivatives, this document aims to illuminate the profound impact of molecular modification on the three-dimensional architecture of this valuable scaffold, offering critical insights for rational drug design and development.

Introduction: The Significance of (S)-3-Amino-2-methylbutan-2-ol in Medicinal Chemistry

(S)-3-Amino-2-methylbutan-2-ol is a chiral amino alcohol that has garnered significant attention in medicinal chemistry and organic synthesis.[1] Its stereodefined structure, featuring a tertiary alcohol and a primary amine on a compact hydrocarbon framework, makes it a valuable synthon for the construction of complex, biologically active molecules. The inherent chirality of this building block is often crucial for the specific interactions with biological targets that underpin therapeutic efficacy.

The precise three-dimensional arrangement of atoms in a molecule is a fundamental determinant of its biological activity. X-ray crystallography stands as the gold standard for unambiguously determining these structures, providing a high-resolution map of bond lengths, bond angles, and intermolecular interactions in the solid state. By derivatizing (S)-3-amino-2-methylbutan-2-ol and analyzing the resulting crystal structures, we can gain a deeper understanding of how modifications to its functional groups influence its conformational preferences and packing motifs. This knowledge is invaluable for designing molecules with optimized binding affinities, pharmacokinetic properties, and ultimately, therapeutic potential.

This guide will delve into the crystallographic analysis of several key classes of derivatives of (S)-3-amino-2-methylbutan-2-ol, including N-acyl derivatives, Schiff bases, and metal complexes. We will explore the synthetic methodologies for their preparation, detail the protocols for obtaining single crystals suitable for X-ray diffraction, and present a comparative analysis of their solid-state structures. Furthermore, we will discuss alternative analytical techniques that complement X-ray crystallography in the comprehensive characterization of these important molecules.

Derivatization Strategies for Crystallographic Analysis

The successful growth of single crystals suitable for X-ray diffraction is often a significant hurdle in structural chemistry. The parent (S)-3-amino-2-methylbutan-2-ol, being a relatively small and flexible molecule with strong hydrogen bonding capabilities, can be challenging to crystallize directly. Derivatization serves as a powerful strategy to overcome this by introducing functionalities that can promote crystallinity through a variety of intermolecular interactions.

Common derivatization strategies for amino alcohols include:

  • N-Acylation: The introduction of an acyl group to the primary amine can significantly alter the molecule's hydrogen bonding patterns and introduce aromatic rings that facilitate π-π stacking interactions, both of which can favor crystallization.

  • Schiff Base Formation: Condensation of the primary amine with an aldehyde or ketone yields a Schiff base, which introduces rigidity and can incorporate extended aromatic systems, often leading to well-ordered crystalline lattices.

  • Metal Coordination: The amino and hydroxyl groups of (S)-3-amino-2-methylbutan-2-ol can act as ligands, coordinating to metal centers to form well-defined coordination complexes that are often highly crystalline.

  • Urea and Thiourea Formation: Reaction of the amine with isocyanates or isothiocyanates produces urea or thiourea derivatives, which introduce strong hydrogen bond donors and acceptors, promoting the formation of robust crystalline networks.

The choice of derivative is guided by the desire to introduce specific intermolecular interactions that will drive the formation of a well-ordered crystal lattice.

Comparative Crystallographic Analysis of Derivatives

While specific crystallographic studies on a wide range of (S)-3-amino-2-methylbutan-2-ol derivatives are not extensively documented in publicly available literature, we can draw valuable insights from the structural analysis of closely related compounds and representative examples.

N-Acyl Derivatives: A Case Study with a Dinitrobenzamide Moiety

A notable example that provides insight into the conformational behavior of acylated derivatives is the crystal structure of 6-{[(S)-3-methylbutan-2-yl]amino}-3,5-dinitrobenzamide.[2] Although this is a derivative of the corresponding amine rather than the amino alcohol, the structural principles are highly relevant.

The crystal structure of this compound reveals that two independent molecules exist in the asymmetric unit, exhibiting slight conformational differences.[2] A key feature is the presence of a strong intramolecular N—H⋯O hydrogen bond between the amino group and an adjacent nitro group.[2] This interaction significantly influences the conformation of the molecule. Furthermore, the crystal packing is dominated by intermolecular N—H⋯O hydrogen bonds between the amide groups, forming polymeric chains.[2]

Hypothetical Application to (S)-3-Amino-2-methylbutan-2-ol: Acylating the amino group of (S)-3-amino-2-methylbutan-2-ol with a similar aromatic acyl group would likely lead to analogous intramolecular hydrogen bonding between the amide N-H and the hydroxyl oxygen. The resulting intermolecular interactions would be a combination of amide-amide hydrogen bonds and hydrogen bonds involving the tertiary alcohol, potentially leading to complex and predictable packing arrangements.

Schiff Base Derivatives: Enhancing Rigidity and Crystallinity

The formation of Schiff bases from amino alcohols and aldehydes is a common strategy to generate crystalline derivatives. The resulting imine bond introduces a degree of conformational rigidity, and the choice of the aldehyde component allows for the introduction of various functionalities to promote crystallization.

For instance, the reaction of an amino alcohol with salicylaldehyde or its derivatives can lead to Schiff bases that act as versatile ligands for metal complexes, often yielding highly crystalline materials.[3][4] The crystal structures of such compounds typically reveal the stereochemistry at the chiral center and provide detailed information on the planarity of the Schiff base moiety and the nature of intermolecular interactions, which often include C—H⋯O hydrogen bonds and π-π stacking.[5]

Metal Complexes: Enforcing Defined Geometries

The bifunctional nature of (S)-3-amino-2-methylbutan-2-ol makes it an excellent ligand for a variety of metal ions. The formation of metal complexes can impose a well-defined coordination geometry around the metal center, which in turn organizes the ligands into a regular, crystalline array.

Copper(II) complexes with amino alcohol ligands have been extensively studied.[6][7][8][9] Depending on the stoichiometry and the presence of other coordinating anions, these complexes can adopt various geometries, such as square planar, square pyramidal, or distorted octahedral.[6] X-ray diffraction studies of these complexes provide precise details of the coordination environment, including bond lengths and angles between the metal and the ligand donor atoms.[9]

Alternative Analytical Techniques: A Holistic Approach to Characterization

While X-ray crystallography provides unparalleled detail on the solid-state structure, a comprehensive understanding of a molecule's properties requires a multi-technique approach.

Technique Information Provided Comparison to X-ray Crystallography
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides information about the molecular structure in solution, including connectivity, stereochemistry, and conformational dynamics.Complementary to crystallography, as it reveals the structure and behavior of the molecule in a different phase. Conformational analysis in solution by NMR can be compared to the solid-state conformation determined by X-ray diffraction.[10]
Mass Spectrometry (MS) Determines the molecular weight and elemental composition of the molecule, confirming its identity.Essential for confirming the successful synthesis of the target derivative before attempting crystallization. It does not provide 3D structural information.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule and can provide information about hydrogen bonding.Can corroborate the presence of key functional groups involved in the crystal packing observed by X-ray diffraction.
Computational Modeling Predicts the low-energy conformations of a molecule and can be used to analyze intermolecular interactions.Can be used to rationalize the observed crystal packing and to predict the conformations of derivatives that have not yet been crystallized.[11]

Experimental Protocols

General Synthesis of N-Acyl Derivatives

Objective: To synthesize an N-acyl derivative of (S)-3-amino-2-methylbutan-2-ol.

Materials:

  • (S)-3-Amino-2-methylbutan-2-ol

  • Acid chloride or anhydride (e.g., benzoyl chloride)

  • Triethylamine or pyridine (as a base)

  • Dichloromethane (as a solvent)

  • Standard workup and purification reagents (e.g., aqueous HCl, aqueous NaHCO₃, brine, anhydrous MgSO₄, silica gel for chromatography)

Procedure:

  • Dissolve (S)-3-amino-2-methylbutan-2-ol (1.0 eq) and triethylamine (1.1 eq) in dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acid chloride (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Single Crystal Growth

Objective: To grow single crystals of a derivative suitable for X-ray diffraction.

Method: Slow evaporation is a commonly employed and effective technique.

Procedure:

  • Dissolve the purified derivative in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane/ethyl acetate) to create a near-saturated solution. The choice of solvent is critical and often requires screening.

  • Filter the solution through a small plug of cotton or a syringe filter to remove any dust or particulate matter.

  • Transfer the filtered solution to a clean vial.

  • Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant temperature.

  • Monitor the vial over several days to weeks for the formation of single crystals.

Visualization of Key Concepts

Workflow for Synthesis and Crystallographic Analysis

G cluster_synthesis Synthesis cluster_analysis Analysis start (S)-3-Amino-2-methylbutan-2-ol reaction Chemical Reaction (e.g., N-Acylation) start->reaction reagent Derivatizing Reagent (e.g., Acyl Chloride) reagent->reaction purification Purification (e.g., Chromatography) reaction->purification derivative Pure Derivative purification->derivative crystallization Crystallization (Slow Evaporation) derivative->crystallization xray X-ray Diffraction crystallization->xray structure Crystal Structure Determination xray->structure comparison Structural Comparison structure->comparison

Caption: Workflow from synthesis of a derivative to its structural analysis.

Intermolecular Interactions Promoting Crystallization

G center Derivative Crystal Lattice h_bond Hydrogen Bonding (N-H···O, O-H···O) center->h_bond pi_stack π-π Stacking (Aromatic Rings) center->pi_stack vdw van der Waals Forces (Alkyl Groups) center->vdw metal_coord Metal Coordination center->metal_coord

Caption: Key intermolecular forces that drive crystallization.

Conclusion and Future Outlook

The derivatization of (S)-3-amino-2-methylbutan-2-ol is a crucial step in unlocking its full potential for structural analysis by X-ray crystallography. While a comprehensive comparative database of such derivatives is still emerging, the principles outlined in this guide, drawn from the study of related chiral amino alcohols, provide a robust framework for future investigations. The strategic selection of derivatives to promote specific intermolecular interactions is key to obtaining high-quality single crystals.

The insights gained from the crystallographic analysis of these derivatives, when combined with data from complementary techniques such as NMR and computational modeling, will undoubtedly accelerate the rational design of novel therapeutics. Future work should focus on systematically preparing and crystallizing a diverse library of (S)-3-amino-2-methylbutan-2-ol derivatives to build a comprehensive structure-property relationship database. This will be an invaluable resource for the drug discovery community, enabling the fine-tuning of molecular architecture to achieve desired biological outcomes.

References

  • Mohamed, G. G., & El-Wahab, Z. H. A. (2004). Structural and biological aspects of copper (II) complexes with 2-methyl-3-amino-(3H)-quinazolin-4-one. Journal of the Serbian Chemical Society, 69(11), 939-952.
  • El-Sonbati, A. Z., El-Bindary, A. A., & El-dissouky, A. (2014). SYNTHESIS AND STRUCTURAL CHARACTERIZATION OF UREA METAL COMPLEXES WITH Cu (II), Zn (II), Ag. Trade Science Inc, 10(2), 55-62.
  • Krajewski, J. W., Urbańczyk-Lipkowska, Z., Gluziński, P., & Priebe, W. (2000). X-ray and conformational analysis of methyl 3-amino-2, 3-dideoxy-alpha-D-arabino-hexopyranoside. Journal of molecular structure, 524(1-3), 135-143.
  • Muth, D., Wentz, K. V., & Schollmeyer, D. (2018). Synthesis and crystal structures of three Schiff bases derived from 3-formylacetylacetone and benzyl-, tert-butyl-and (S)-methylbenzylamine.
  • Stachová, P., Růžička, A., & Chomič, J. (2007). Structural diversity and magnetic properties of copper (ii) quinaldinate compounds with amino alcohols. Dalton Transactions, (27), 2925-2933.
  • Hernández-Vázquez, E., Herrera-Ruiz, M., Zepeda, G., & Höpfl, H. (2013). Synthesis of N-benzoyl amino esters and N-benzoyl amino acids and their antifungal activity. Boletín de la Sociedad Química de México, 7(1), 15-23.
  • Ranjith, B., & Kumar, R. S. (2014). Crystal structure analysis of Schiff's base derivatives. International Journal of ChemTech Research, 6(9), 4279-4284.
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  • Al-Hamdani, A. A. S., & Al-Zanganeh, T. H. (2025). Synthesis, Structural Analysis, and Theoretical Study of Amino Acid-Copper (II) Complexes via XRD and DFT. Trends in Sciences, 22(13), 6761.
  • El-Gamel, N. E. A., & El-Reash, G. M. A. (2022). Synthesis, X-ray Structure and Biological Studies of New Self-Assembled Cu (II) Complexes Derived from s-Triazine Schiff Base Ligand. Molecules, 27(9), 2989.
  • Bolotin, S. N., Panyushkin, V. T., & Bukov, N. N. (2015). On the structure of copper (II) coordination compounds with L-histidine.
  • Legrave, N., Lecoq, L., Mamat, S., Blanot, D., Mengin-Lecreulx, D., & Le Beller, D. (2018). Synthesis, biological evaluation and molecular modeling of urea-containing MraY inhibitors. Organic & Biomolecular Chemistry, 16(10), 1673-1684.
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  • Fun, H. K., Ooi, C. W., & Arshad, S. (2011). 6-{[(S)-3-methylbutan-2-yl] amino}-3, 5-dinitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3482.
  • Gökçe, B., Gürbüz, D., Tükel, S. S., Arslan, F., & Sancak, K. (2020). Synthesis, characterization, powder X-ray diffraction analysis, thermal stability, antioxidant properties and enzyme inhibitions of M (II)-Schiff base ligand complexes. Journal of biomolecular structure & dynamics, 39(12), 4376-4388.
  • Tkachev, V. V., Aldoshin, S. M., & Dubonosov, A. D. (2022). Synthesis and Molecular Structure of 3-[N-Acetyl (3, 5-dimethylphenyl) amino]-5, 7-di (tert-butyl). Russian Journal of Organic Chemistry, 58(2), 245-251.

Sources

Navigating Scalability and Industrial Viability: A Comparative Guide to (S)-3-Amino-2-methylbutan-2-OL Mediated Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the efficient and scalable synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. This guide provides an in-depth technical analysis of asymmetric synthesis mediated by (S)-3-Amino-2-methylbutan-2-ol, a readily available chiral amino alcohol. We will objectively compare its performance with established alternatives, supported by available data, and explore the practical considerations for its industrial application.

(S)-3-Amino-2-methylbutan-2-ol has emerged as a valuable chiral building block and intermediate in organic synthesis, particularly in the pharmaceutical industry for the preparation of complex chiral molecules.[1] Its utility stems from the presence of a stereogenic center, which can be leveraged to induce chirality in prochiral substrates. This guide will dissect the methodologies employing this chiral auxiliary, evaluate its scalability, and provide a comparative perspective against other widely used techniques.

The Role of Chiral Auxiliaries in Asymmetric Synthesis

Asymmetric synthesis is a critical technology for producing single enantiomers of chiral molecules, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[2] Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. After the desired chiral center is created, the auxiliary is cleaved and can ideally be recovered for reuse.[3] The effectiveness of a chiral auxiliary is judged by several key criteria:

  • High Diastereoselectivity: The auxiliary should induce the formation of one diastereomer in high excess.

  • Ease of Attachment and Cleavage: The auxiliary should be easily attached to the substrate and removed under mild conditions without racemization of the newly formed stereocenter.

  • High Recovery Rate: For cost-effectiveness on an industrial scale, the chiral auxiliary should be recoverable in high yield and purity.[3]

  • Predictable Stereochemical Outcome: The stereochemical outcome of the reaction should be predictable and reliable.

(S)-3-Amino-2-methylbutan-2-OL as a Chiral Auxiliary: A Closer Look

(S)-3-Amino-2-methylbutan-2-ol, a simple and commercially available chiral amino alcohol, can be utilized in various asymmetric transformations. Its primary function is to form a chiral derivative with a prochiral substrate, thereby enabling diastereoselective reactions such as alkylations, aldol reactions, and Michael additions.

Asymmetric Alkylation: A Key Application

A common application of chiral amino alcohol-derived auxiliaries is in the asymmetric alkylation of enolates. The chiral auxiliary is first converted into a chiral amide or a related derivative. Deprotonation of this derivative generates a chiral enolate, which then reacts with an electrophile. The steric hindrance provided by the chiral auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer.

Asymmetric_Alkylation cluster_0 Chiral Auxiliary Mediated Alkylation Prochiral_Substrate Prochiral Substrate Chiral_Derivative Chiral Derivative Prochiral_Substrate->Chiral_Derivative Attachment Chiral_Auxiliary (S)-3-Amino-2-methylbutan-2-OL Chiral_Auxiliary->Chiral_Derivative Chiral_Enolate Chiral Enolate Chiral_Derivative->Chiral_Enolate Deprotonation Alkylated_Product Diastereomerically Enriched Product Chiral_Enolate->Alkylated_Product Alkylation (Electrophile) Final_Product Enantiomerically Pure Product Alkylated_Product->Final_Product Cleavage of Auxiliary

Caption: General workflow for asymmetric alkylation using a chiral auxiliary.

Comparative Analysis with Other Chiral Auxiliaries

The industrial viability of (S)-3-Amino-2-methylbutan-2-ol mediated synthesis must be evaluated in the context of other established chiral auxiliaries.

Chiral Auxiliary ClassCommon ExamplesKey AdvantagesKey Disadvantages
Amino Alcohols (S)-3-Amino-2-methylbutan-2-ol , PseudoephedrineReadily available, often inexpensive, predictable stereocontrol.[4]May require harsh cleavage conditions, moderate diastereoselectivity in some cases.
Oxazolidinones Evans Auxiliaries (derived from valine, phenylalanine)High diastereoselectivity in a wide range of reactions, well-established protocols.[5]Higher cost of starting materials, multi-step synthesis of the auxiliary.[6]
Camphorsultams Oppolzer's CamphorsultamExcellent stereocontrol, crystalline derivatives aid in purification.Higher cost and less readily available starting material.
Biocatalysis Whole cells (e.g., Saccharomyces cerevisiae), Isolated Enzymes (e.g., Ketoreductases)High enantioselectivity, mild reaction conditions, environmentally friendly.[7]Substrate specificity can be a limitation, process optimization can be complex.

Table 1: Comparison of Different Chiral Auxiliary Classes.

While Evans auxiliaries often provide higher diastereoselectivities, the lower cost and simpler structure of (S)-3-Amino-2-methylbutan-2-ol can make it an attractive alternative, particularly if the desired level of stereoselectivity can be achieved through process optimization.

Scalability and Industrial Applications: Bridging the Gap from Lab to Production

The transition of a synthetic route from the laboratory to an industrial scale presents numerous challenges.[2] For syntheses mediated by (S)-3-Amino-2-methylbutan-2-ol, the following factors are critical for successful scale-up:

  • Cost and Availability of Starting Materials: The commercial availability and cost of (S)-3-Amino-2-methylbutan-2-ol are advantageous for large-scale production.

  • Process Safety and Robustness: Reactions should be safe to perform on a large scale and robust enough to tolerate minor variations in reaction conditions.

  • Cycle Time and Throughput: The overall time required for the reaction, work-up, and purification directly impacts the productivity of the process.

  • Waste Management and Environmental Impact: The generation of waste, especially from protecting groups and solvents, is a major consideration in industrial processes. The ability to recycle the chiral auxiliary is a significant advantage.[2]

  • Process Analytical Technology (PAT): The implementation of PAT for real-time monitoring and control of critical process parameters can significantly improve the consistency and efficiency of large-scale asymmetric syntheses.[8][9]

While specific industrial case studies detailing the large-scale use of (S)-3-Amino-2-methylbutan-2-ol as a chiral auxiliary are not extensively published in the public domain, the principles of asymmetric synthesis using chiral amino alcohols are widely applied in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs).[10]

Experimental Protocol: Asymmetric Alkylation of a Prochiral Carboxylic Acid Derivative (Illustrative Example)

This protocol provides a general methodology for the asymmetric alkylation of a carboxylic acid derivative using (S)-3-Amino-2-methylbutan-2-ol as the chiral auxiliary. Note: This is a representative protocol and requires optimization for specific substrates and scales.

Step 1: Formation of the Chiral Amide

  • To a solution of the prochiral carboxylic acid (1.0 eq) in an appropriate aprotic solvent (e.g., dichloromethane) at 0 °C, add a coupling agent (e.g., dicyclohexylcarbodiimide (DCC), 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Add (S)-3-Amino-2-methylbutan-2-ol (1.05 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Filter the reaction mixture to remove the urea byproduct and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the pure chiral amide.

Step 2: Diastereoselective Alkylation

  • To a solution of the chiral amide (1.0 eq) in a dry ethereal solvent (e.g., tetrahydrofuran) at -78 °C under an inert atmosphere, add a strong base (e.g., lithium diisopropylamide (LDA), 1.1 eq) dropwise.

  • Stir the resulting enolate solution at -78 °C for 1 hour.

  • Add the alkylating agent (e.g., an alkyl halide, 1.2 eq) to the enolate solution.

  • Stir the reaction at -78 °C for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Determine the diastereomeric ratio of the crude product by NMR spectroscopy or chiral HPLC analysis.

  • Purify the product by column chromatography to isolate the major diastereomer.

Step 3: Cleavage of the Chiral Auxiliary

  • To a solution of the purified alkylated product (1.0 eq) in a suitable solvent system (e.g., a mixture of THF and water), add an acid or base (e.g., 6N HCl or LiOH) to effect hydrolysis.

  • Heat the reaction mixture at reflux for several hours, monitoring the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and neutralize it.

  • Extract the product and the chiral auxiliary into appropriate organic and aqueous layers.

  • Isolate and purify the enantiomerically enriched product.

  • The aqueous layer containing the protonated chiral auxiliary can be basified and the auxiliary can be extracted and purified for recycling.

Experimental_Workflow Start Prochiral Carboxylic Acid + (S)-3-Amino-2-methylbutan-2-OL Step1 Step 1: Chiral Amide Formation (Coupling Agent, Solvent) Start->Step1 Purification1 Purification (Chromatography) Step1->Purification1 Step2 Step 2: Diastereoselective Alkylation (Base, Electrophile, -78°C) Purification1->Step2 Analysis Diastereomeric Ratio Analysis (NMR, HPLC) Step2->Analysis Purification2 Purification (Chromatography) Analysis->Purification2 Step3 Step 3: Auxiliary Cleavage (Hydrolysis) Purification2->Step3 Final_Product Enantiomerically Enriched Product Step3->Final_Product Auxiliary_Recovery Chiral Auxiliary Recovery & Recycling Step3->Auxiliary_Recovery

Caption: A step-by-step experimental workflow for asymmetric alkylation.

Conclusion and Future Outlook

(S)-3-Amino-2-methylbutan-2-ol presents a viable and economically attractive option for mediating asymmetric synthesis, particularly in the context of industrial applications where cost and availability of starting materials are paramount. While it may not always achieve the same level of diastereoselectivity as more complex and expensive auxiliaries like Evans oxazolidinones, careful process optimization can often lead to synthetically useful results.

The future of industrial asymmetric synthesis will likely involve a multi-faceted approach, combining the use of cost-effective chiral auxiliaries like (S)-3-Amino-2-methylbutan-2-ol with the increasing adoption of biocatalysis and continuous manufacturing processes. For researchers and process chemists, a thorough evaluation of various synthetic strategies, including a cost-benefit analysis and consideration of the overall process efficiency, will be crucial in selecting the optimal route for the large-scale production of chiral pharmaceuticals.

References

Click to expand
  • Minnaard, A. J., et al. (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Organic Letters.
  • Kannappan, V. (2024, September 5). Asymmetric Synthesis in Industry: From Lab to Market. Chiralpedia. Retrieved from [Link]

  • Itsuno, S., et al. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1.
  • Tao, J., & Kazlauskas, R. J. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews, 47(2), 1-22.
  • Maia, H. L. S., et al. (2018). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Journal of the Brazilian Chemical Society, 29(8), 1565-1596.
  • Ager, D. J., & Prakash, I. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Comptes Rendus Chimie, 5(5-6), 305-316.
  • Li, G., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry.
  • Al-Majid, A. M., et al. (2020). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2·H2O Complex. Molecules, 25(23), 5608.
  • Evans, D. A., et al. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis – The Essentials (pp. 1-12). Wiley-VCH.
  • Ralbovsky, N. M., & Smith, J. D. (2023). Process analytical technology and its recent applications for asymmetric synthesis. Talanta, 251, 123787.
  • Frie, J. L., et al. (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Organic Letters.
  • Myers, A. G., et al. (2002). Industrial Applications of Chiral Auxiliaries. In Chiral Auxiliaries and Ligands in Asymmetric Synthesis (pp. 1-24). Wiley-VCH.
  • Shan, G., et al. (2009, November 2). Advancing Chiral Chemistry in API Synthesis. Pharmaceutical Technology. Retrieved from [Link]

  • Hruby, V. J., & Qian, X. (1994). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Peptides and Peptidomimetics (pp. 251-280).
  • Wang, Z., et al. (2025). Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis. Journal of the American Chemical Society.
  • Ganguly, J., & Vogel, G. (2006). Process Analytical Technology (PAT) and Scalable Automation for Bioprocess Control and Monitoring – A Case Study. Pharmaceutical Engineering, 26(1), 1-12.
  • Goundry, W. R., et al. (2019). Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. Reaction Chemistry & Engineering, 4(9), 1546-1554.
  • de la Cruz, J. N., et al. (2018). Easy Access to Evans' Oxazolidinones.
  • Longdom Publishing. (n.d.). Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. Retrieved from [Link]

  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules, 1(1), 28-66.
  • US FDA. (2004). PAT — A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance.
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Safety Operating Guide

Navigating the Disposal of (S)-3-Amino-2-methylbutan-2-OL: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their immediate application, culminating in a critical final step: proper disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of (S)-3-Amino-2-methylbutan-2-OL, a chiral amino alcohol. By understanding the inherent chemical properties and the principles of laboratory waste management, we can ensure the safety of personnel and the protection of our environment.

Core Principles of Disposal

The proper disposal of any chemical waste is predicated on the principles of containment, segregation, and adherence to regulatory guidelines. The overarching directive for compounds like (S)-3-Amino-2-methylbutan-2-OL, based on data from similar chemicals, is disposal through an approved waste disposal plant[1][3]. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Personal Protective Equipment (PPE): The First Line of Defense

Before initiating any disposal procedures, the appropriate Personal Protective Equipment (PPE) must be worn to mitigate the risk of exposure. Based on the hazards associated with analogous amino alcohols, the following PPE is mandatory:

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles and a face shieldProtects against splashes and potential eye irritation or serious damage.
Hand Protection Nitrile or other chemically resistant glovesPrevents skin contact, which can cause irritation.
Body Protection A flame-retardant lab coatProtects against skin contact and potential flammability hazards.
Respiratory Protection A respirator may be necessary if handling large quantities or in a poorly ventilated areaMinimizes the risk of inhaling harmful vapors that can cause respiratory irritation.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the disposal of (S)-3-Amino-2-methylbutan-2-OL.

Step 1: Waste Collection and Containment

  • Designated Waste Container: Use a dedicated, chemically compatible, and clearly labeled waste container. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.

  • Labeling: The container must be labeled with the full chemical name, "(S)-3-Amino-2-methylbutan-2-OL," and the appropriate hazard pictograms (e.g., flammable, irritant).

  • Segregation: This waste stream should be kept separate from other chemical waste to prevent inadvertent and potentially dangerous reactions. Do not mix with strong oxidizing agents or reducing agents[3].

Step 2: Temporary Storage in the Laboratory

  • Storage Location: The sealed waste container should be stored in a well-ventilated area, away from heat, sparks, and open flames[3][4].

  • Secondary Containment: Place the primary waste container in a larger, chemically resistant secondary container to contain any potential leaks or spills.

  • Temperature: Store in a cool place[3].

Step 3: Arrange for Professional Disposal

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary point of contact for arranging the disposal of hazardous chemical waste.

  • Provide Documentation: Be prepared to provide the EHS office with the full chemical name and any available hazard information.

  • Follow Institutional Procedures: Adhere to all institutional protocols for waste pickup and disposal.

Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.

  • Control Ignition Sources: If the material is considered flammable, eliminate all sources of ignition[3][4].

  • Absorb the Spill: Use an inert absorbent material, such as sand, vermiculite, or a commercial chemical absorbent, to contain the spill.

  • Collect and Containerize: Carefully collect the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.

  • Decontaminate the Area: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department.

Disposal Decision Workflow

G start Begin Disposal of (S)-3-Amino-2-methylbutan-2-OL assess_hazards Assess Hazards (Flammable, Irritant, Harmful) start->assess_hazards spill Spill Occurs start->spill don_ppe Don Appropriate PPE assess_hazards->don_ppe assess_hazards->spill collect_waste Collect in Labeled, Compatible Container don_ppe->collect_waste segregate Segregate from Incompatible Waste collect_waste->segregate store Store in Cool, Ventilated Area with Secondary Containment segregate->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs disposal Dispose via Approved Waste Disposal Plant contact_ehs->disposal spill_procedure Follow Spill Management Protocol spill->spill_procedure Yes spill_procedure->collect_waste

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-3-Amino-2-methylbutan-2-OL

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: Understanding the Risks

Based on data from related compounds such as 3-amino-2-methyl-2-butanol and other amino alcohols, a comprehensive hazard profile can be inferred. The primary anticipated hazards associated with (S)-3-Amino-2-methylbutan-2-OL include:

  • Skin Corrosion/Irritation: Direct contact may cause skin irritation or, with prolonged exposure, more severe burns.[1][2]

  • Serious Eye Damage/Irritation: The compound is expected to be a significant eye irritant, potentially causing serious damage upon contact.[1][2]

  • Respiratory Irritation: Inhalation of vapors or aerosols may lead to respiratory tract irritation.[2]

  • Flammability: Related compounds exhibit flammability, suggesting that (S)-3-Amino-2-methylbutan-2-OL should be treated as a potentially flammable liquid.[3]

These hazards necessitate a stringent personal protective equipment (PPE) protocol to ensure the safety of all laboratory personnel.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial for minimizing exposure risk. The following table outlines the recommended PPE for handling (S)-3-Amino-2-methylbutan-2-OL.

Body PartRecommended PPERationale
Eyes/Face Chemical safety goggles and a face shieldProvides comprehensive protection against splashes and vapors, safeguarding against serious eye damage.
Hands Nitrile or neoprene glovesOffers a barrier against skin contact and potential absorption. Regular glove changes are recommended.
Body Flame-resistant lab coatProtects against accidental spills and splashes while mitigating risks associated with flammability.
Respiratory Use in a certified chemical fume hoodEngineering controls are the primary line of defense. For situations where a fume hood is not feasible or for spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

It is imperative to always inspect PPE for integrity before each use.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to standardized operational and disposal procedures is critical for maintaining a safe laboratory environment.

Handling and Storage Workflow

The following diagram illustrates the key steps for the safe handling and storage of (S)-3-Amino-2-methylbutan-2-OL.

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handle_dispense Dispense in Fume Hood prep_materials->handle_dispense Proceed to Handling handle_weigh Weigh in a Vented Balance Enclosure handle_dispense->handle_weigh handle_reaction Perform Reaction in Closed System handle_weigh->handle_reaction store_container Seal Container Tightly handle_reaction->store_container After Use store_location Store in a Cool, Dry, Well-Ventilated Area store_container->store_location store_away Keep Away from Ignition Sources store_location->store_away

Caption: Workflow for Safe Handling and Storage.

Spill Management Protocol

In the event of a spill, a calm and methodical response is essential.

  • Evacuate: Immediately evacuate all non-essential personnel from the affected area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, use an absorbent material like vermiculite or sand to contain the liquid.

  • Neutralize (if applicable): For larger spills, consult your institution's chemical safety guidelines for appropriate neutralization procedures.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report: Report the spill to your laboratory supervisor and environmental health and safety (EHS) department.

Disposal Plan

All waste containing (S)-3-Amino-2-methylbutan-2-OL must be treated as hazardous waste.

  • Liquid Waste: Collect in a clearly labeled, sealed, and compatible waste container.

  • Solid Waste: Contaminated materials such as gloves, absorbent pads, and weighing paper should be collected in a designated solid hazardous waste container.

  • Disposal: All waste must be disposed of through your institution's EHS-approved hazardous waste management program.[4][5][6]

Emergency Procedures: First Aid

Immediate and appropriate first aid can significantly reduce the severity of an exposure.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4][6][7]
Inhalation Move the exposed individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][6][7]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Conclusion

The principles of safe laboratory practice are built on a foundation of proactive risk assessment and meticulous adherence to established protocols. By understanding the potential hazards of (S)-3-Amino-2-methylbutan-2-OL and implementing the comprehensive PPE, handling, and disposal plans outlined in this guide, researchers can confidently advance their work while ensuring their personal safety and the integrity of their laboratory environment.

References

  • Chemchart. (n.d.). 3-amino-2-methylbutan-2-ol (6291-17-4). Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Methyl-2-butanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Amino-3-methylbutan-2-ol. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Amino-2-methyl-2-butanol. PubChem. Retrieved from [Link]

  • Biosolve. (2023, March 24). 2-Methyl-2-butanol Safety Data Sheet. Retrieved from [Link]

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